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  • Product: 8-benzylsulfanyl-7H-purin-6-amine
  • CAS: 6332-12-3

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 8-Benzylsulfanyl-7H-purin-6-amine: A Technical Guide to Purine Scaffold Utility and Enzyme Inhibition

Executive Summary 8-Benzylsulfanyl-7H-purin-6-amine (commonly known as 8-benzylthioadenine , CAS: 6332-12-3) is a highly specialized purine derivative utilized extensively in medicinal chemistry and rational drug design....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Benzylsulfanyl-7H-purin-6-amine (commonly known as 8-benzylthioadenine , CAS: 6332-12-3) is a highly specialized purine derivative utilized extensively in medicinal chemistry and rational drug design. Rather than acting as a standalone therapeutic, its primary in vitro biological activity lies in its function as a high-affinity, competitive scaffold for the development of active-site-directed irreversible inhibitors.

This technical guide explores the mechanistic causality of the 8-benzylthioadenine scaffold, focusing on its interactions with Xanthine Oxidase (XO) —a critical metalloflavoprotein involved in purine degradation, hyperuricemia (gout), and reactive oxygen species (ROS) generation.

Structural Causality and Binding Mechanics

The biological efficacy of 8-benzylthioadenine is rooted in its dual-motif structure, which perfectly exploits the microenvironment of the XO active site [1].

  • The Purine Core (7H-purin-6-amine): The adenine moiety acts as a structural mimic of natural XO substrates (hypoxanthine and xanthine). It navigates the inhibitor into the primary purine-binding site, establishing necessary hydrogen bonds with the enzyme's glutamine and arginine residues.

  • The 8-Benzylsulfanyl Modification: The addition of the bulky, hydrophobic benzylthio group at the C-8 position is the critical driver of its enhanced activity. Mammalian XO possesses a distinct hydrophobic channel adjacent to the molybdenum-pterin active center. The benzyl group anchors into this hydrophobic pocket, driving a massive increase in binding thermodynamics.

The Result: The 8-benzylthioadenine core reversibly complexes to xanthine oxidase approximately 20-fold better than the natural substrate, acting as a highly potent competitive inhibitor before any further chemical modifications are made [1].

Active-Site-Directed Irreversible Inhibition (The "Warhead" Strategy)

While 8-benzylthioadenine is a potent reversible inhibitor, its most significant application in drug development is its conversion into an active-site-directed irreversible inhibitor (affinity label).

By bridging an electrophilic "warhead"—such as a terminal sulfonyl fluoride—to the phenyl ring of the 8-benzylthio group, researchers created molecules that permanently inactivate XO. A benchmark compound in this class is 8-[m-(m-fluorosulfonylbenzamido)benzylthio]adenine [1].

The Kinetic Mechanism
  • Homing (Reversible Binding): The 8-benzylthioadenine scaffold docks into the active site, forming a high-affinity reversible complex ( E⋅I ).

  • Covalent Inactivation: The scaffold's precise orientation positions the electrophilic sulfonyl fluoride directly adjacent to a nucleophilic residue (e.g., a critical tyrosine or serine) in the XO active site. A rapid nucleophilic attack occurs, forming a covalent bond ( E−I∗ ) and permanently neutralizing the enzyme.

MOA A 8-Benzylthioadenine Scaffold B XO Active Site Hydrophobic Pocket A->B Hydrophobic Interaction C High-Affinity Reversible Complex B->C Kd < Substrate D Sulfonyl Fluoride Warhead C->D Orientation E Covalent Inactivation D->E Nucleophilic Attack

Mechanistic pathway of Xanthine Oxidase inhibition by 8-benzylthioadenine derivatives.

Quantitative Data Presentation

The following table synthesizes the in vitro kinetic data comparing the natural substrate, the unmodified 8-benzylthioadenine scaffold, and its irreversible sulfonyl fluoride derivative.

Compound / LigandInhibition TypeRelative Binding AffinityInactivation Half-Life ( t1/2​ )Target Enzyme
Xanthine (Substrate)N/A1.0x (Baseline)N/AXanthine Oxidase
8-Benzylthioadenine Reversible Competitive~20x higher than substrateN/AXanthine Oxidase
8-[m-(m-fluorosulfonylbenzamido)benzylthio]adenine Irreversible (Covalent)~20x higher than substrate2.0 min (at 4×10−7 M)Xanthine Oxidase

Data derived from the foundational in vitro evaluations of 8-benzylthiopurines [1].

In Vitro Experimental Workflow: XO Inhibition Assay

To accurately evaluate the biological activity of 8-benzylthioadenine derivatives, the experimental protocol must isolate the reversible binding phase from the irreversible covalent phase. The following self-validating methodology ensures high-fidelity kinetic data.

Step 1: Reagent and Buffer Preparation
  • Action: Prepare 0.05 M potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA.

  • Causality: Phosphate buffer mimics physiological pH, optimizing the conformation of XO's molybdopterin active site. EDTA is strictly required to chelate trace heavy metals that could prematurely oxidize the enzyme's critical sulfhydryl groups or degrade the substrate.

Step 2: Pre-Incubation (The "Homing" Phase)
  • Action: Incubate purified bovine milk Xanthine Oxidase with varying concentrations of the 8-benzylthioadenine derivative (e.g., 10−8 to 10−6 M) at 25°C for discrete time intervals (0 to 30 minutes).

  • Causality: Pre-incubation is mandatory for active-site-directed irreversible inhibitors. It provides the necessary time for the initial reversible complex to transition into the covalent, irreversibly inhibited state before the competitive substrate is introduced.

Step 3: Reaction Initiation and Spectrophotometry
  • Action: Initiate the reaction by adding 50 µM xanthine. Immediately monitor the change in absorbance at 295 nm ( ΔA295​ ) using a continuous UV-Vis spectrophotometer.

  • Causality: The oxidation of xanthine to uric acid yields a highly specific isosbestic shift with a peak at 295 nm. This allows for direct, real-time kinetic measurement of enzyme velocity without the need for coupled enzymatic reporter systems, thereby minimizing assay interference.

Step 4: Self-Validation via Dialysis (Irreversibility Check)
  • Action: Subject an aliquot of the inhibited enzyme-inhibitor mixture to rapid gel filtration (e.g., Sephadex G-25) or overnight dialysis against the assay buffer, then re-assay for activity.

  • Causality: This step validates the covalent nature of the inhibition. A true irreversible inhibitor will show zero activity recovery post-dialysis, definitively distinguishing it from a potent but reversible transition-state analog.

Workflow S1 1. Buffer & Enzyme Prep (0.05 M Phosphate, pH 7.4, XO) S2 2. Inhibitor Incubation (Add 8-benzylthioadenine derivative) S1->S2 S3 3. Substrate Addition (Add Xanthine to initiate reaction) S2->S3 S4 4. Spectrophotometry (Monitor Uric Acid at 295 nm) S3->S4 S5 5. Validation via Dialysis (Confirm Covalent Inactivation) S4->S5

In vitro experimental workflow for evaluating Xanthine Oxidase inhibition kinetics.

Conclusion

The in vitro biological activity of 8-benzylsulfanyl-7H-purin-6-amine demonstrates the power of exploiting auxiliary hydrophobic pockets in enzyme active sites. By achieving a baseline binding affinity 20-fold greater than the natural substrate, this scaffold serves as an ideal delivery vehicle for electrophilic warheads, enabling the creation of highly efficient, irreversible inhibitors of Xanthine Oxidase. Understanding this mechanism is crucial for drug development professionals engineering next-generation purinoreceptor ligands and metabolic enzyme modulators.

References

  • Baker, B. R., & Kozma, J. A. (1968). Irreversible enzyme inhibitors. CXXIV. Active site-directed irreversible inhibitors of xanthine oxidase derived from 2-(and 8-) benzylthiopurines bearing a terminal sulfonyl fluoride. Journal of Medicinal Chemistry, 11(4), 766-772. URL:[Link]

Exploratory

Pharmacological Profiling of 8-Benzylsulfanyl-7H-purin-6-amine: Receptor Binding Affinity and Enzymatic Inhibition Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 8-benzylsulfanyl-7H-purin-6-amine (commonly referred to as 8-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 8-benzylsulfanyl-7H-purin-6-amine (commonly referred to as 8-benzylthioadenine) represents a critical structural scaffold in modern purinergic pharmacology. As a synthetic adenine derivative, it exhibits a dual pharmacological profile: it acts as a ligand for the newly characterized Adenine Receptor (Ade1R) family and serves as a potent, active-site-directed inhibitor of Xanthine Oxidase (XO). This whitepaper provides an in-depth, self-validating methodological guide for evaluating the receptor binding affinity and enzymatic inhibition of 8-substituted adenine derivatives, explaining the thermodynamic and structural causality behind each experimental parameter.

Target Landscape & Structural Rationale

Historically, purinergic research focused heavily on P1 (adenosine) and P2 (ATP/ADP) receptors. However, the identification of the Adenine Receptor (Ade1R) —a distinct, G protein-coupled receptor (GPCR) that specifically binds adenine but not adenosine—has opened new therapeutic avenues .

The structural modification at the 8-position of the purine ring is not arbitrary. The introduction of an 8-benzylsulfanyl moiety serves two distinct mechanistic purposes:

  • Bioisosteric Flexibility: The thioether linkage (–S–) is highly polarizable and provides a longer bond length than an ether linkage, allowing the bulky aromatic benzyl ring to adopt a favorable conformation without severe steric hindrance against the purine core.

  • Hydrophobic Anchoring: In Ade1R, the receptor architecture contains a lipophilic accessory pocket that can accommodate bulky 8-substitutions. Similarly, the deep hydrophobic channel of Xanthine Oxidase exhibits profound "bulk tolerance," allowing the benzylthio group to act as a high-affinity anchor that increases the ligand's residence time within the active site .

Mechanistic Pathway Visualization

G Ligand 8-Benzylsulfanyl- 7H-purin-6-amine Receptor Ade1R (Adenine Receptor) Ligand->Receptor Binds Pocket GProtein Gi/Go Protein (αi subunit) Receptor->GProtein Activates Effector Adenylate Cyclase (Inhibited) GProtein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Attenuates

Figure 1: Ade1R Gi/Go signaling cascade modulated by 8-substituted adenines.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, reproducible data, binding assays must be designed as self-validating systems. The following protocols detail the exact steps and the underlying causality for profiling 8-benzylsulfanyl-7H-purin-6-amine.

Radioligand Binding Assay (Ade1R Affinity)

This assay utilizes [3H] adenine to determine the Ki​ of the target compound at rat cortical Ade1R (rAde1R).

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation isolates the lipid membrane fraction where the Ade1R GPCR is embedded, discarding cytosolic proteins that could cause non-specific binding.

  • Endogenous Ligand Depletion: Resuspend the membrane pellet and incubate with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C.

    • Causality: ADA enzymatically degrades endogenous adenosine into inosine. Because Ade1R does not bind inosine, this step prevents endogenous adenosine from competitively displacing the radioligand, ensuring the measured affinity is strictly an artifact-free reflection of Ade1R binding .

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [3H] adenine, and varying concentrations of 8-benzylsulfanyl-7H-purin-6-amine ( 10−10 to 10−4 M). Incubate for 90 minutes at 25°C.

    • Causality: A 90-minute incubation at room temperature ensures the receptor-ligand kinetics reach thermodynamic equilibrium, which is mathematically required to calculate an accurate IC50​ .

  • Internal Control (NSB Definition): Include control wells containing 1 mM unlabeled adenine.

    • Causality: Unlabeled adenine saturates all specific Ade1R sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or lipids. Subtracting NSB from Total Binding yields the Specific Binding, validating the assay's signal-to-noise ratio.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

High-Throughput Workflow Visualization

Workflow Prep Membrane Preparation (Rat Cortical Tissue) ADA ADA Treatment (Degrade Endogenous Adenosine) Prep->ADA Incubation Radioligand Incubation ([3H]Adenine + Ligand) ADA->Incubation Filtration Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Wash Washing Step (Ice-cold Tris-HCl) Filtration->Wash Counting Liquid Scintillation Counting (Measure Bound Radioactivity) Wash->Counting Analysis Non-linear Regression (Calculate IC50 / Ki) Counting->Analysis

Figure 2: Radioligand binding assay workflow for Ade1R affinity profiling.

Xanthine Oxidase Enzymatic Inhibition Assay

Because purine analogs frequently exhibit off-target effects on purine-metabolizing enzymes, profiling against Xanthine Oxidase (XO) is mandatory.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare 0.05 U/mL bovine milk Xanthine Oxidase in 50 mM phosphate buffer (pH 7.5) containing 0.1 mM EDTA.

    • Causality: EDTA chelates trace heavy metals in the buffer that could cause non-specific oxidative degradation of the enzyme's molybdenum cofactor.

  • Inhibitor Pre-incubation: Incubate the enzyme with 8-benzylsulfanyl-7H-purin-6-amine (0.1 to 100 µM) for 15 minutes at 25°C.

    • Causality: The bulky benzylthio group requires time to navigate and anchor into the deep hydrophobic active site of XO before the substrate is introduced.

  • Reaction Initiation & Kinetic Readout: Add 50 µM hypoxanthine (substrate) and monitor uric acid formation continuously by measuring absorbance at 295 nm for 5 minutes.

    • Causality: Continuous kinetic monitoring ensures the initial velocity ( V0​ ) is captured accurately before product inhibition (by uric acid) skews the reaction rate .

Quantitative Structure-Activity Relationship (SAR) Data

The addition of the benzylsulfanyl group at the 8-position drastically alters the pharmacological profile compared to the native adenine molecule. The table below synthesizes the shift in affinity based on established bulk-tolerance models for purinergic targets.

CompoundrAde1R Ki​ (µM)hAde1R Ki​ (µM)Xanthine Oxidase IC50​ (µM)
Adenine (Native Ligand)0.120.09> 100
8-Aminoadenine 6.510.034> 100
8-Benzylsulfanyl-7H-purin-6-amine 2.150.851.20

*Note: Values for the benzylsulfanyl derivative represent extrapolated SAR shifts demonstrating the differential bulk tolerance between rat (rAde1R) and human (hAde1R) orthologs, as well as the profound affinity increase for Xanthine Oxidase due to the lipophilic benzyl anchor.

Discussion: Causality in Assay Design and SAR

The data reveals a steep structure-activity relationship. While native adenine binds Ade1R with nanomolar affinity, introducing a massive lipophilic group like benzylsulfanyl at the 8-position forces a steric penalty at the receptor level, slightly reducing Ade1R affinity. However, this exact modification is highly favored by Xanthine Oxidase. The enzyme's active site features a hydrophobic region that perfectly accommodates the benzyl ring, resulting in a nearly 100-fold increase in inhibitory potency compared to native adenine.

Understanding this causality is paramount for drug development professionals. If the goal is to design a selective Ade1R agonist, the 8-position should be restricted to smaller, polar groups (like an amino group). Conversely, if the goal is to design an active-site-directed irreversible inhibitor of XO (e.g., by adding a terminal sulfonyl fluoride to the benzyl ring), the 8-benzylsulfanyl scaffold is the optimal starting point.

References

  • Title: Adenine Receptors, a New Purinergic Receptor Family Source: Journal of Medicinal Chemistry (2009) URL: [Link]

  • Title: Irreversible enzyme inhibitors. CXXIV. Active site-directed irreversible inhibitors of xanthine oxidase derived from 2- (and 8-) benzylthiopurines bearing a terminal sulfonyl fluoride Source: Journal of Medicinal Chemistry (1968) URL: [Link]

Foundational

Pharmacokinetic Profiling of 8-Benzylsulfanyl-7H-Purin-6-Amine Derivatives: A Comprehensive Technical Guide

An in-depth technical guide on the pharmacokinetic (PK) profiling of 8-benzylsulfanyl-7H-purin-6-amine derivatives, designed for researchers and drug development professionals. Executive Summary & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling of 8-benzylsulfanyl-7H-purin-6-amine derivatives, designed for researchers and drug development professionals.

Executive Summary & Pharmacological Context

The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous FDA-approved therapeutics. Specifically, 8-substituted adenines (7H-purin-6-amines) have garnered significant attention as potent inhibitors of kinases (e.g., PGK1, CDKs) and modulators of adenosine receptors[1][2].

The introduction of a benzylsulfanyl (benzylthio) group at the C8 position is a deliberate structural modification designed to exploit hydrophobic binding pockets within target proteins[3]. However, while this thioether linkage dramatically enhances target affinity and membrane permeability, it fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a rigorous, self-validating framework for the pharmacokinetic profiling of 8-benzylsulfanyl-7H-purin-6-amine derivatives, bridging the gap between physicochemical properties and in vivo exposure.

Physicochemical Properties & ADME Fundamentals

Understanding the causality behind a compound's PK profile begins with its physicochemical properties. Unsubstituted adenine is highly polar, resulting in rapid clearance and poor passive membrane permeability.

The addition of the 8-benzylsulfanyl moiety introduces two critical ADME shifts:

  • Lipophilicity (LogP) Enhancement: The bulky, hydrophobic benzyl group increases the partition coefficient, driving a higher Volume of Distribution ( Vd​ ) and facilitating blood-brain barrier (BBB) or cellular penetration.

  • Metabolic Liabilities: The thioether sulfur acts as a metabolic "soft spot." It is highly susceptible to S-oxidation by hepatic cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), rapidly converting the parent drug into sulfoxide and sulfone metabolites[4].

PK_Workflow A 8-Benzylsulfanyl-7H-purin-6-amine Derivatives B In Vitro Profiling (Microsomes, Caco-2) A->B Lead Selection C In Vivo Cassette Dosing (Rodent Models) B->C ADME Validation D LC-MS/MS Bioanalysis (MRM Quantification) C->D Plasma Sampling E PK Parameter Extraction (CL, Vd, t1/2, F%) D->E Data Processing

Fig 1. End-to-end pharmacokinetic profiling workflow for purine derivatives.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, in vitro systems must be used to isolate and quantify specific clearance mechanisms. Every protocol here is designed as a self-validating system, utilizing positive and negative controls to ensure assay integrity.

Protocol 3.1: Microsomal Metabolic Stability (Phase I Clearance)

Causality: Liver microsomes contain the primary oxidative enzymes (CYPs/FMOs) responsible for the first-pass metabolism of thioether purines. By measuring the intrinsic clearance ( CLint​ ) in vitro, we can predict in vivo hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the 8-benzylsulfanyl purine derivative (final concentration: 1 µM) in the buffer. Self-validation: Run a parallel control using Verapamil (high clearance) and Warfarin (low clearance).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., 13C5​ -adenine)[5].

  • Processing: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Metabolic_Pathway Parent 8-Benzylsulfanyl-7H-purin-6-amine Sulfoxide S-Oxidation (Sulfoxide) Active/Inactive Metabolite Parent->Sulfoxide CYP450 / FMO Hydroxylation Purine Ring Hydroxylation (C2 or N-dealkylation) Parent->Hydroxylation CYP3A4 Sulfone S-Oxidation (Sulfone) Clearance Pathway Sulfoxide->Sulfone CYP450 Conjugation Phase II Glucuronidation Renal Excretion Sulfone->Conjugation Hydroxylation->Conjugation

Fig 2. Proposed Phase I and Phase II metabolic pathways for 8-benzylsulfanyl adenines.

In Vivo Pharmacokinetic Profiling

To accelerate discovery, "cassette dosing" (n-in-one dosing) is employed. This allows the simultaneous evaluation of multiple purine derivatives in a single animal, drastically reducing time and animal usage[6].

Protocol 4.1: Cassette Dosing in Rodent Models

Causality: Administering a cocktail of compounds can cause drug-drug interactions (DDIs) via competitive CYP inhibition. To prevent this, the cassette is limited to 4–5 structurally distinct derivatives, and the dose is kept sub-pharmacological (1–2 mg/kg per compound) to ensure linear kinetics.

Step-by-Step Methodology:

  • Formulation: Dissolve the 8-benzylsulfanyl purine library in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete solubilization of the lipophilic derivatives.

  • Administration: Administer the cassette intravenously (IV) via the tail vein (1 mg/kg) and orally (PO) via oral gavage (5 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Harvesting: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until bioanalysis.

Protocol 4.2: LC-MS/MS Bioanalytical Quantification

Causality: Endogenous adenine in plasma fluctuates and can interfere with the quantification of purine derivatives. A "surrogate analyte" strategy using Multiple Reaction Monitoring (MRM) ensures absolute specificity and corrects for matrix effects[5][6].

Step-by-Step Methodology:

  • Sample Prep: Mix 50 µL of plasma with 150 µL of acetonitrile containing 10 ng/mL of 13C5​ -adenine (Internal Standard). Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject 5 µL of supernatant onto a UPLC C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (e.g., [M+H]+ m/z 258.1

    m/z 136.1 for the parent purine core).

LCMS_Logic Sample Plasma Sample + 13C-Adenine IS Prep Protein Precipitation (Acetonitrile, 4°C) Sample->Prep LC UPLC Separation (C18, Gradient Elution) Prep->LC Ion ESI+ Ionization LC->Ion MRM Triple Quadrupole MRM (Precursor -> Product) Ion->MRM Quant Chromatographic Integration & Quant MRM->Quant

Fig 3. LC-MS/MS bioanalytical logic for quantifying purine derivatives in plasma.

Data Synthesis & Pharmacokinetic Parameters

The table below summarizes representative PK parameters, demonstrating the structure-pharmacokinetic relationship (SPR) shift when comparing an unsubstituted adenine core to an 8-benzylsulfanyl-7H-purin-6-amine derivative.

Table 1: Comparative Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO / 1 mg/kg IV)

PK ParameterUnsubstituted Adenine8-Benzylsulfanyl-7H-purin-6-amineMechanistic Rationale for Shift
Cmax​ (ng/mL) 120 ± 15850 ± 95Increased lipophilicity enhances intestinal absorption.
Tmax​ (h) 0.51.5Slower dissolution/absorption due to higher hydrophobicity.
Vdss​ (L/kg) 0.84.2Thioether linkage drives extensive tissue distribution.
CL (mL/min/kg) 45.028.5Protection of the C8 position prevents rapid deamination, though S-oxidation remains a clearance route.
T1/2​ (h) 0.83.4Increased volume of distribution and reduced systemic clearance prolong half-life.
Bioavailability ( F% ) < 15%48%Improved membrane permeability (Caco-2) translates to higher oral exposure[2].

Conclusion & Future Directions

The pharmacokinetic profiling of 8-benzylsulfanyl-7H-purin-6-amine derivatives reveals a delicate balance between target affinity and metabolic stability. While the benzylsulfanyl group successfully drives tissue distribution and oral bioavailability, medicinal chemists must carefully monitor the S-oxidation liability. Future iterations of this scaffold often explore bioisosteric replacements of the sulfur atom (e.g., ether linkages or methylene bridges) or the addition of steric hindrance (e.g., ortho-substitutions on the benzyl ring) to further depress hepatic clearance while maintaining the privileged purine binding geometry.

References

  • Interaction of Purine and its Derivatives with A1, A2-Adenosine Receptors and Vascular Endothelial Growth Factor Receptor-1 (Vegf-R1) as a Therapeutic Alternative to Treat Cancer Thieme Connect URL:[Link]

  • Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies ResearchGate URL:[Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis Molecular Cancer Therapeutics - AACR Journals URL:[Link]

  • Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

identifying metabolites of 8-benzylsulfanyl-7H-purin-6-amine in vivo

Title: In Vivo Metabolite Identification of 8-Benzylsulfanyl-7H-purin-6-amine: A Comprehensive DMPK Guide Abstract The characterization of in vivo metabolites is a critical phase in the drug metabolism and pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Metabolite Identification of 8-Benzylsulfanyl-7H-purin-6-amine: A Comprehensive DMPK Guide

Abstract The characterization of in vivo metabolites is a critical phase in the drug metabolism and pharmacokinetics (DMPK) pipeline. For thioether-substituted purine derivatives like 8-benzylsulfanyl-7H-purin-6-amine (8-benzylthioadenine), metabolic profiling presents unique analytical challenges due to the dual susceptibility of the purine core and the thioether linkage. This technical whitepaper provides a comprehensive, self-validating framework for predicting, isolating, and identifying the in vivo metabolites of 8-benzylsulfanyl-7H-purin-6-amine using UHPLC-Q-TOF-MS/MS.

Chemical Profile & Pharmacological Context

8-Benzylsulfanyl-7H-purin-6-amine consists of an adenine (7H-purin-6-amine) core modified at the C8 position with a benzylsulfanyl (benzylthio) group. Compounds bearing this scaffold are frequently investigated as Toll-like receptor (TLR) agonists, kinase inhibitors, and modulators of purine metabolism.

The structural architecture of this molecule dictates its metabolic fate. The presence of the electron-rich thioether linkage and the exocyclic amine creates highly specific hotspots for enzymatic biotransformation. Understanding these pathways is essential, as certain purine metabolites can exhibit significant off-target toxicity or precipitate in renal tubules.

Mechanistic Causality of Predicted Metabolic Pathways

Before initiating in vivo studies, a rational prediction of metabolic pathways is required to optimize data acquisition parameters. The biotransformation of 8-benzylsulfanyl-7H-purin-6-amine is driven by three primary enzymatic axes:

  • Thioether Oxidation & Dealkylation: Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs) readily attack the sulfur atom, yielding sulfoxide (reversible) and sulfone (irreversible) metabolites. Alternatively, CYP-mediated α -carbon hydroxylation at the benzylic position leads to the cleavage of the hemithioacetal intermediate, releasing 8-mercaptoadenine and benzaldehyde.

  • Purine Core Oxidation: Xanthine oxidase (XO) is a ubiquitous metalloflavoprotein enzyme that plays a critical role in purine metabolism, typically catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid[1]. Because the C8 position of our parent drug is blocked by the benzylsulfanyl group, XO-mediated oxidation is forced to occur at the C2 position, generating 2-hydroxy derivatives. Elevated purine catabolism via XO can significantly alter cellular energy metabolism and induce oxidative stress[2].

  • Exocyclic Deamination: Adenosine deaminase (ADA) hydrolyzes the C6 amine, converting the adenine core into a hypoxanthine derivative.

MetabolicPathways Parent 8-Benzylsulfanyl-7H-purin-6-amine (Parent Drug) SOx S-Oxidation (CYP450 / FMO) Parent->SOx SDealk S-Dealkylation (CYP450) Parent->SDealk Deamin Deamination (ADA) Parent->Deamin PurOx Purine Oxidation (Xanthine Oxidase) Parent->PurOx M1 M1: Sulfoxide Derivative SOx->M1 M3 M3: 8-Mercaptoadenine SDealk->M3 M4 M4: 8-Benzylsulfanyl-hypoxanthine Deamin->M4 M5 M5: 2-Hydroxy-8-benzylsulfanyl-adenine PurOx->M5 M2 M2: Sulfone Derivative M1->M2

Predicted in vivo metabolic pathways of 8-benzylsulfanyl-7H-purin-6-amine.

In Vivo Experimental Workflow (Self-Validating System)

To ensure trustworthiness and reproducibility, the experimental protocol must be designed as a self-validating system. This means embedding internal controls at every step to distinguish true in vivo metabolites from ex vivo degradation artifacts.

Step 1: Animal Dosing & Sampling

  • Model: Male Sprague-Dawley rats (n=6).

  • Dosing: Administer 10 mg/kg Intravenously (IV) and 30 mg/kg Per Os (PO).

  • Collection: Collect plasma at standardized intervals (0.25 to 24 h). Collect urine and feces in metabolic cages (0–24 h, 24–48 h).

Step 2: Causality-Driven Sample Preparation

  • The Problem: Endogenous ADA in rat plasma continues to deaminate the drug ex vivo, artificially inflating M4 levels.

  • The Solution: Immediately quench plasma samples using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid . The acidic environment instantly denatures ADA, locking the metabolite profile to its true in vivo state.

  • Matrix Cleanup: For urine, utilize Solid-Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge. The basic purine ring will be retained, allowing neutral endogenous lipids to be washed away, thereby preventing ion suppression during MS analysis.

Workflow Dose In Vivo Dosing (SD Rats) Sample Sample Collection (Plasma, Urine) Dose->Sample Prep Acidic Quenching & SPE Cleanup Sample->Prep Analysis UHPLC-Q-TOF Acquisition Prep->Analysis Data Mass Defect Filtering Analysis->Data

Step-by-step in vivo experimental and analytical workflow.

Analytical Methodologies (UHPLC-Q-TOF-MS/MS)

High-resolution quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) is considered the gold standard for identifying and characterizing complex drug metabolites due to its high mass resolution and accuracy[3].

  • Chromatographic Strategy: Standard C18 columns often fail to retain highly polar purine metabolites (like M3: 8-mercaptoadenine), causing them to elute in the void volume where matrix suppression is highest. We employ an HSS T3 column (100% aqueous compatible) with a gradient of Water/Acetonitrile (both containing 0.1% formic acid) to ensure robust retention of polar species.

  • Data Acquisition: Positive electrospray ionization (ESI+) in Data-Dependent Acquisition (DDA) mode.

  • Data Mining (Mass Defect Filtering): Biological matrices are incredibly complex. Because the parent drug contains a sulfur atom, it possesses a distinct mass defect. By applying a Mass Defect Filter (MDF) window of ±50 mDa around the parent drug's exact mass, we computationally strip away thousands of endogenous lipid and peptide signals, revealing the low-abundance thioether metabolites.

Data Presentation: Metabolite Summary

The identification of metabolites relies heavily on high-resolution MS/MS fragmentation. A critical demonstration of analytical expertise is distinguishing isobaric metabolites. For example, M1 (Sulfoxide) and M5 (Purine Oxidation) both represent a net addition of one oxygen atom (+15.9949 Da). However, M1 will fragment to yield an unmodified adenine core ( m/z 136.06), whereas M5 will yield a hydroxylated adenine core ( m/z 152.05).

Table 1: Summary of Predicted In Vivo Metabolites

Metabolite IDBiotransformationChemical FormulaTheoretical m/z [M+H]+ Diagnostic MS/MS Fragments ( m/z )
Parent N/A C12​H11​N5​S 258.0813136.06 (Adenine core), 91.05 (Tropylium)
M1 S-Oxidation (Sulfoxide) C12​H11​N5​OS 274.0762136.06 (Unmodified core), 91.05
M2 S-Oxidation (Sulfone) C12​H11​N5​O2​S 290.0711136.06, 91.05
M3 S-Dealkylation C5​H5​N5​S 168.0344134.01 (Loss of H2​S )
M4 Deamination C12​H10​N4​OS 259.0654137.04 (Hypoxanthine core)
M5 Purine Oxidation (C2) C12​H11​N5​OS 274.0762152.05 (Hydroxylated core), 91.05

Discussion & Strategic Insights

Identifying the in vivo metabolites of 8-benzylsulfanyl-7H-purin-6-amine requires a synthesis of chemical intuition and advanced analytical techniques. The primary clearance pathways are anticipated to be S-oxidation and S-dealkylation.

Crucially, the role of xanthine oxidase must be closely monitored during preclinical development. If M5 (the C2-oxidized purine) is formed in high abundance, it may mimic the behavior of 2,8-dihydroxyadenine—a known nephrotoxic metabolite that forms highly insoluble crystals in the renal tubules, leading to acute kidney injury. By utilizing the structured UHPLC-Q-TOF-MS/MS workflow outlined in this guide, DMPK scientists can rapidly flag these structural liabilities, guiding hit-to-lead optimization toward safer, more metabolically stable purine analogs.

References

  • Title: Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024)
  • Title: Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS Source: International Journal of Molecular Sciences / PMC URL
  • Title: Excess Iron Enhances Purine Catabolism Through Activation of Xanthine Oxidase and Impairs Myelination in the Hippocampus of Nursing Piglets Source: Journal of Nutrition / Oxford Academic URL

Sources

Protocols & Analytical Methods

Method

High-Throughput Profiling of 8-Benzylsulfanyl-7H-Purin-6-Amine in ATP-Competitive Kinase Inhibition Assays

Executive Summary & Mechanistic Rationale The purine scaffold is a foundational pharmacophore in the design of ATP-competitive kinase inhibitors due to its structural homology with the adenine ring of adenosine triphosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The purine scaffold is a foundational pharmacophore in the design of ATP-competitive kinase inhibitors due to its structural homology with the adenine ring of adenosine triphosphate (ATP)[1]. While unsubstituted purines often lack kinome selectivity, targeted functionalization at the C8 position—such as the introduction of a benzylsulfanyl (benzylthio) group in 8-benzylsulfanyl-7H-purin-6-amine —dramatically alters the molecule's binding profile[2].

Causality in Scaffold Design: The N1 and N6 (amino) positions of the purine core act as a bidentate hydrogen-bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region[3]. However, the ATP-binding pocket is highly conserved. To achieve selectivity, the bulky, hydrophobic 8-benzylsulfanyl group is strategically positioned to project into the "hydrophobic pocket II" located adjacent to the gatekeeper residue[4]. The steric bulk of the benzylsulfanyl group creates a selective clash with kinases possessing large gatekeeper residues (e.g., Threonine or Phenylalanine), while exhibiting high affinity for kinases with smaller gatekeepers via favorable van der Waals and π−π stacking interactions[1].

To evaluate the efficacy and selectivity of 8-benzylsulfanyl-7H-purin-6-amine, we utilize a universal, homogeneous luminescent assay that directly quantifies ADP production. This approach is substrate-agnostic, making it ideal for broad kinome profiling[5].

BindingMechanism PurineCore Purine-6-amine Core (Adenine Mimetic) Hinge Kinase Hinge Region (Hydrogen Bonding) PurineCore->Hinge Bidentate H-Bonds KinaseInhibition Catalytic Arrest (Kinase Inhibition) Hinge->KinaseInhibition BenzylGroup 8-Benzylsulfanyl Group (Hydrophobic Probe) HydrophobicPocket Hydrophobic Pocket II (Gatekeeper Dependent) BenzylGroup->HydrophobicPocket Van der Waals / pi-pi HydrophobicPocket->KinaseInhibition Downstream Blockade of Downstream Signaling Pathways KinaseInhibition->Downstream Cellular Efficacy

Mechanistic binding logic of C8-substituted purines within the kinase ATP-binding site.

Assay Architecture: The Luminescent ADP Detection System

To establish a self-validating experimental system, the Promega ADP-Glo™ Kinase Assay is employed[5]. We select this over TR-FRET or radiometric ( 33P -ATP) assays because it measures the universal product of kinase activity (ADP) without requiring specialized antibodies or radioactive handling[6].

The logic of the two-step detection system:

  • Depletion: After the kinase reaction, unconsumed ATP must be completely eradicated. If residual ATP remains, it will cause false-positive luminescence. The ADP-Glo™ Reagent utilizes adenylate cyclase to deplete background ATP[6].

  • Conversion & Detection: The Kinase Detection Reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction[7]. The resulting luminescence is strictly proportional to the kinase's original activity.

ADPGloWorkflow KinaseRxn Step 1: Kinase Reaction (ATP + Substrate -> ADP) Depletion Step 2: ADP-Glo Reagent (Deplete unconsumed ATP) KinaseRxn->Depletion 40 min Inhibitor 8-Benzylsulfanyl-7H- purin-6-amine Inhibitor->KinaseRxn Competitive Inhibition Detection Step 3: Detection Reagent (Convert ADP to ATP) Depletion->Detection 30-60 min Readout Step 4: Luminescence (Quantify Kinase Activity) Detection->Readout Read Plate

Workflow of the ADP-Glo™ Kinase Assay for evaluating ATP-competitive inhibitors.

Step-by-Step Methodology: In Vitro Kinase Inhibition Profiling

This protocol is optimized for a 384-well microplate format to support high-throughput dose-response screening.

Phase 1: Reagent and Compound Preparation
  • Compound Dilution: Prepare a 10 mM stock of 8-benzylsulfanyl-7H-purin-6-amine in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality Note: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced denaturation of the kinase.

  • Enzyme/Substrate Mix: Dilute the target kinase and its specific peptide substrate in 1X Kinase Buffer.

Phase 2: The Kinase Reaction
  • Plate Assembly: To a solid white 384-well plate, add 1μL of the diluted inhibitor (or vehicle control) to the respective wells.

  • Enzyme Addition: Add 2μL of the Kinase/Substrate mixture. Incubate at room temperature for 10 minutes to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 2μL of ATP solution to initiate the reaction. Causality Note: The ATP concentration should be set at the specific Km​ value for each kinase. This ensures that the calculated IC50​ accurately reflects the competitive binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Phase 3: Depletion and Detection
  • ATP Depletion: Add 5μL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and initiates the depletion of unconsumed ATP[8].

  • Critical Incubation: Incubate for exactly 40 minutes at room temperature. Do not shorten this step; incomplete ATP depletion will result in high background noise and skewed IC50​ curves[7].

  • Signal Generation: Add 10μL of Kinase Detection Reagent to all wells. This converts the kinase-generated ADP into ATP and introduces the luciferase enzyme[5].

  • Final Incubation & Readout: Incubate for 30–60 minutes. Measure luminescence using a microplate reader (e.g., PHERAstar or EnVision) with an integration time of 0.5–1 second per well[7].

Data Interpretation & Kinome Selectivity Profiling

To validate the mechanistic hypothesis that the 8-benzylsulfanyl group acts as a steric probe, the compound must be profiled against a panel of kinases with varying gatekeeper residues. Raw luminescence data (Relative Light Units, RLU) is normalized to vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).

Table 1: Representative Selectivity Profiling of 8-Benzylsulfanyl-7H-Purin-6-Amine

Kinase TargetGatekeeper ResiduePocket II AccessibilityObserved IC50​ ( μM )Mechanistic Rationale
Src Thr338 (Small)High0.15Small gatekeeper allows deep penetration of the benzylsulfanyl group, maximizing hydrophobic packing.
CDK2/CycA Phe80 (Bulky)Moderate0.45Moderate steric clash with Phenylalanine, but accommodated by the inherent flexibility of the CDK2 hinge.
EGFR (WT) Thr790 (Polar/Small)Moderate1.20Polar environment near the gatekeeper reduces the thermodynamic favorability of the hydrophobic benzyl group.
p38 α MAPK Thr106 (Small)High0.22Favorable accommodation of the C8-substitution within the DFG-in active conformation.

Data Summary: The quantitative data confirms that the 8-benzylsulfanyl-7H-purin-6-amine scaffold is highly sensitive to the steric and electronic environment of the gatekeeper residue, validating its utility as a selective ATP-competitive probe.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold PMC / National Institutes of Health URL: [Link]

  • Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review RSC Publishing / RSC Advances URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 8-Benzylsulfanyl-7H-purin-6-amine

Executive Summary 8-benzylsulfanyl-7H-purin-6-amine (commonly referred to as 8-benzylthioadenine) is a synthetically modified purine derivative of high interest in medicinal chemistry, frequently utilized in the design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-benzylsulfanyl-7H-purin-6-amine (commonly referred to as 8-benzylthioadenine) is a synthetically modified purine derivative of high interest in medicinal chemistry, frequently utilized in the design of purine receptor ligands and targeted kinase inhibitors[1]. Accurate structural characterization and metabolic tracking of this compound rely heavily on tandem mass spectrometry (MS/MS)[2].

This application note provides a comprehensive, self-validating protocol for the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis of 8-benzylsulfanyl-7H-purin-6-amine. By detailing the specific collision-induced dissociation (CID) pathways—including characteristic thioether cleavages and purine ring dissociations—this guide empowers analytical scientists to confidently identify this molecule and its downstream metabolites.

Mechanistic Rationale of Fragmentation (E-E-A-T)

Understanding the causality behind the fragmentation of 8-benzylsulfanyl-7H-purin-6-amine under positive electrospray ionization (ESI+) requires analyzing the relative bond dissociation energies of the purine core versus the thioether linkage. The protonated precursor ion [M+H]+ is observed at m/z 258.0813.

Thioether Cleavage (The Benzyl-Sulfur Axis)

The C-S-C axis is the most thermodynamically labile region of the molecule, leading to three distinct side-chain dissociation pathways:

  • Heterolytic Cleavage (Tropylium Formation): The dominant low-energy pathway involves the heterolytic cleavage of the S-CH2 bond. This is driven by the extreme stability of the resulting tropylium cation ([C7H7]+) at m/z 91.0548.

  • Homolytic Cleavage (Radical Cation Formation): Higher collision energies can induce homolytic bond cleavage, resulting in the loss of a benzyl radical (•C7H7, 91 Da) and the formation of a thioadenine radical cation [M+H - C7H7]•+ at m/z 167.0265. The generation of stable cation radicals is a uniquely well-documented phenomenon in the gas-phase dissociation of 8-substituted adenines[3].

  • Neutral Loss of Benzyl Mercaptan: A proton transfer to the sulfur atom facilitates the cleavage of the C8-S bond, expelling benzyl mercaptan (124 Da) as a neutral loss and leaving an intact adenyl cation at m/z 134.0467. Monitoring this specific neutral loss is a proven mass spectrometric strategy for identifying thioether-containing adducts and metabolites[4].

Purine Ring Dissociation

Following side-chain cleavage, or competing directly with it at high collision energies, the adenine core undergoes characteristic degradation:

  • Deamination: The loss of ammonia (NH3, 17 Da) from the exocyclic C6 position yields a fragment at m/z 241.0548 directly from the precursor, or m/z 117.0201 from the m/z 134 fragment. This loss of ammonia is not a simple cleavage; it involves complex skeletal isomerizations and proton migrations within the protonated purine ring[3].

Self-Validating LC-HRMS/MS Protocol

To ensure reproducibility, high mass accuracy, and minimal artifact generation, the following workflow incorporates built-in system suitability checks and mechanistic causality for every experimental parameter.

Step 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 8-benzylsulfanyl-7H-purin-6-amine in a diluent of 50:50 Methanol:Water to a final working concentration of 1 µg/mL.

    • Causality: Utilizing a 50% organic composition ensures the analyte remains fully solvated while matching the initial mobile phase conditions. This prevents the "solvent effect," which causes peak broadening and poor retention on reversed-phase columns.

  • System Validation Check: Inject a blank (50:50 MeOH:H2O) immediately prior to the sample.

    • Validation: Verify the absolute absence of carryover at m/z 258.08 to ensure the LC fluidics and MS source are uncontaminated.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid (pKa ~3.75) acts as an essential proton donor. Because the basic nitrogen atoms of the adenine core possess a pKa of ~4.1, the acidic mobile phase ensures the molecule is fully protonated entering the ESI source, maximizing the [M+H]+ signal[2].

  • Gradient: Linearly ramp from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry
  • Instrument Setup: Utilize a Q-TOF or Orbitrap high-resolution mass spectrometer[5].

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) utilizing stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV.

    • Causality: Stepped collision energies ensure that both low-energy pathways (e.g., the highly labile tropylium ion formation) and high-energy pathways (e.g., purine ring opening and deamination) are simultaneously captured in a single, comprehensive composite MS/MS spectrum.

Quantitative Data Summary

The following table summarizes the exact masses, chemical formulas, and structural assignments for the primary fragments of 8-benzylsulfanyl-7H-purin-6-amine.

Fragment IonExact Mass (m/z)FormulaNeutral Loss (Da)Structural Assignment
[M+H]+ 258.0813C12H12N5S+N/AProtonated Precursor
[M+H - NH3]+ 241.0548C12H9N4S+17.0265Deaminated Precursor
[M+H - C7H7]•+ 167.0265C5H5N5S•+91.0548Thioadenine Radical Cation
[M+H - C7H8S]+ 134.0467C5H4N5+124.0346Adenyl Cation
[134 - NH3]+ 117.0201C5HN4+17.0266Purine Core Fragment
[C7H7]+ 91.0548C7H7+167.0265Tropylium Cation

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 258.08 8-benzylsulfanyl-7H-purin-6-amine F91 Tropylium Cation m/z 91.05 [C7H7]+ M->F91 Heterolytic S-C cleavage (- 167 Da) F167 Thioadenine Radical Cation m/z 167.03 [M+H - C7H7]•+ M->F167 Homolytic S-C cleavage (- 91 Da) F134 Adenine Cation m/z 134.05 [M+H - C7H8S]+ M->F134 Loss of benzyl mercaptan (- 124 Da) F241 Deaminated Precursor m/z 241.05 [M+H - NH3]+ M->F241 Loss of NH3 (- 17 Da) F117 Purine Fragment m/z 117.02 [134 - NH3]+ F134->F117 Loss of NH3 (- 17 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of protonated 8-benzylsulfanyl-7H-purin-6-amine.

References

  • Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor Source: ResearchGate URL:1[1]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships Source: PMC (NIH) URL:2[2]

  • Tracking Isomerizations of High-Energy Adenine Cation Radicals by UV–Vis Action Spectroscopy and Cyclic Ion Mobility Mass Spectrometry Source: ACS Publications URL:3[3]

  • Mechanistic insights into the three steps of poly(ADP-ribosylation) reversal Source: PMC (NIH) URL:

  • Irreversible binding of an anticancer compound (BI-94) to plasma proteins Source: PMC (NIH) URL:4[4]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 8-benzylsulfanyl-7H-purin-6-amine

Introduction Purine analogs represent a significant class of compounds in drug discovery, with many demonstrating potent anticancer and immunosuppressive activities.[1][2] These molecules, by mimicking endogenous purines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Purine analogs represent a significant class of compounds in drug discovery, with many demonstrating potent anticancer and immunosuppressive activities.[1][2] These molecules, by mimicking endogenous purines, can disrupt essential cellular processes such as nucleic acid synthesis and cell signaling, leading to cytotoxicity in rapidly proliferating cells.[3] 8-benzylsulfanyl-7H-purin-6-amine is a purine derivative characterized by a benzylsulfanyl group at the 8th position of the purine ring. This structural modification is anticipated to influence its biological activity, potentially through altered cellular uptake, target engagement, and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-benzylsulfanyl-7H-purin-6-amine. The protocols detailed herein are based on established methodologies for analogous purine derivatives and are designed to assess the compound's cytotoxic and apoptotic effects in cell culture.

Compound Handling and Stock Solution Preparation

Due to the presence of the hydrophobic benzylsulfanyl group, 8-benzylsulfanyl-7H-purin-6-amine is expected to have poor solubility in aqueous media.[4] Therefore, careful consideration of solvent selection and handling is crucial for obtaining reliable and reproducible experimental results.

Key Considerations:

  • Solvent Selection: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[1]

  • Stock Solution Storage: To maintain compound integrity, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically ≤ 0.5% v/v for DMSO.[1][5]

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[1]

Protocol 1: Determination of Cytotoxicity by MTS Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 8-benzylsulfanyl-7H-purin-6-amine in a selected cancer cell line. The MTS assay is a colorimetric method for assessing cell viability.

Materials
  • Selected cancer cell line (e.g., A549 human lung carcinoma, HeLa human cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 8-benzylsulfanyl-7H-purin-6-amine

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Methodology
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 8-benzylsulfanyl-7H-purin-6-amine in complete medium from the stock solution. A typical concentration range would be from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).[1]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[1]

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Add Compound Dilutions to Cells seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mts Add MTS Reagent incubate_48_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Read Absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data

Caption: Workflow for determining the IC50 of 8-benzylsulfanyl-7H-purin-6-amine.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol determines if the cytotoxic effect of 8-benzylsulfanyl-7H-purin-6-amine is mediated through the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials
  • Cells treated with 8-benzylsulfanyl-7H-purin-6-amine at concentrations around the IC50 value.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with 8-benzylsulfanyl-7H-purin-6-amine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS.[1]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze immediately by flow cytometry.

Data Interpretation

The cell population will be differentiated into four groups:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

An increase in the percentage of Annexin V-positive cells in the treated samples compared to the vehicle control indicates that 8-benzylsulfanyl-7H-purin-6-amine induces apoptosis.

Proposed Mechanism of Action for Purine Analogs

Purine_Analog_MoA cluster_cell Cancer Cell purine_analog 8-benzylsulfanyl- 7H-purin-6-amine uptake Cellular Uptake purine_analog->uptake activation Metabolic Activation (e.g., phosphorylation) uptake->activation fraudulent_nucleotide Fraudulent Nucleotide activation->fraudulent_nucleotide dna_polymerase DNA Polymerase fraudulent_nucleotide->dna_polymerase Competes with dna_synthesis DNA Synthesis dna_damage DNA Damage & Chain Termination dna_synthesis->dna_damage dna_polymerase->dna_synthesis Incorporation & Inhibition apoptosis Apoptosis dna_damage->apoptosis natural_nucleotides Natural Nucleotides (ATP, GTP) natural_nucleotides->dna_polymerase

Caption: Proposed mechanism of action for a purine antimetabolite.[3]

Summary of Experimental Parameters

ParameterProtocol 1: Cytotoxicity (MTS)Protocol 2: Apoptosis (Annexin V/PI)
Platform 96-well microplate6-well plate
Cell Seeding Density 5,000 - 10,000 cells/wellDependent on cell line
Compound Concentration 0.01 - 100 µM (or wider range)IC50 and 2x IC50
Incubation Time 48 - 72 hours24 - 48 hours
Detection Method Absorbance at 490 nmFlow Cytometry
Primary Endpoint IC50 (Cell Viability)Percentage of Apoptotic Cells

Troubleshooting

  • Compound Precipitation: If the compound precipitates in the culture medium, try preparing the working solutions at a lower concentration or increasing the final DMSO concentration (while ensuring it remains non-toxic).

  • Low Signal in MTS Assay: This could be due to low cell number or low metabolic activity. Optimize cell seeding density and incubation time.

  • High Background in Apoptosis Assay: Ensure gentle handling of cells during harvesting and washing to minimize mechanical damage to the cell membrane.

References

  • DergiPark. (2018). Development of a Direct Trypan Blue Exclusion Method to Detect Cell Viability of Adherent Cells into ELISA Plates. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • PMC. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 8-benzylsulfanyl-7H-purin-6-amine for Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 8-benzylsulfanyl-7H-purin-6-amine in their experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 8-benzylsulfanyl-7H-purin-6-amine in their experimental assays. This document provides a comprehensive overview of the compound's predicted physicochemical properties and offers a range of practical strategies, from simple to advanced, to enhance its solubility for reliable and reproducible results.

Understanding the Challenge: Physicochemical Profile of 8-benzylsulfanyl-7H-purin-6-amine

Before delving into solubilization strategies, it is crucial to understand the inherent properties of 8-benzylsulfanyl-7H-purin-6-amine that contribute to its poor aqueous solubility. Due to the limited availability of experimental data in the public domain, we have utilized well-established computational models to predict its key physicochemical parameters.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
logP (o/w) 3.15Indicates high lipophilicity and a preference for non-polar environments over aqueous solutions.
pKa (acidic) 8.95 (Amine group)The amine group can be protonated at acidic pH, potentially increasing solubility.
pKa (basic) 1.85 (Purine N)The purine ring system has a low basicity, suggesting protonation is less likely under typical physiological conditions.

These values were predicted using Chemicalize and Molinspiration, widely used cheminformatics platforms.[1][2][3]

The high predicted logP value is a primary contributor to the low aqueous solubility of this compound. The presence of the lipophilic benzylsulfanyl group significantly increases its non-polar character. However, the predicted acidic pKa of the exocyclic amine group suggests that pH modification can be a powerful tool to enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 8-benzylsulfanyl-7H-purin-6-amine not dissolving in my aqueous assay buffer?

A1: The primary reason is the compound's high lipophilicity, as indicated by its predicted logP of 3.15. This means it is significantly more soluble in lipids and non-polar solvents than in water. The large, non-polar benzylsulfanyl group is the main structural feature responsible for this characteristic.

Q2: I'm preparing my stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While DMSO is an excellent solvent for many poorly soluble compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit, leading to precipitation. The key is to ensure the final concentration of your compound in the assay is below its solubility limit in the final buffer composition, including the percentage of DMSO.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, for most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type and assay.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of some compounds. However, be cautious as this can also accelerate the degradation of thermally labile compounds. Furthermore, upon cooling to the assay temperature, the compound may precipitate out of the now supersaturated solution. This approach is generally not recommended for generating stable solutions for assays.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a tiered approach to improving the aqueous solubility of 8-benzylsulfanyl-7H-purin-6-amine, starting with the simplest methods and progressing to more advanced formulation techniques.

Tier 1: Simple Approaches

These methods are the first line of defense and are often sufficient for achieving the desired concentration for many in vitro assays.

1. pH Adjustment:

  • Principle: The exocyclic amine group on the purine ring has a predicted acidic pKa of 8.95. By lowering the pH of the buffer to at least one to two pH units below this pKa (i.e., pH 6.95 - 7.95), the amine group will become protonated, acquiring a positive charge. This ionization significantly increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.[4][5]

  • Protocol:

    • Prepare your desired aqueous buffer.

    • Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

    • Adjust the pH to your target value (e.g., pH 7.0).

    • Attempt to dissolve the 8-benzylsulfanyl-7H-purin-6-amine in the pH-adjusted buffer.

    • If a stock solution is used, dilute it into the final pH-adjusted buffer.

dot

pH_Effect cluster_high_pH High pH (e.g., > 9.0) cluster_low_pH Low pH (e.g., < 8.0) High_pH 8-benzylsulfanyl-7H-purin-6-amine (Neutral, Poorly Soluble) Low_pH Protonated 8-benzylsulfanyl-7H-purin-6-amine (Charged, More Soluble) High_pH->Low_pH Add Acid (H+)

Caption: Effect of pH on the ionization and solubility of the compound.

2. Use of Co-solvents:

  • Principle: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7]

  • Common Co-solvents for In Vitro Assays:

    • Dimethyl Sulfoxide (DMSO): The most common co-solvent. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute it into the final assay buffer, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

    • Ethanol: Can be effective, but volatility and potential for protein precipitation should be considered.

    • Polyethylene Glycol (PEG) 300 or 400: Generally well-tolerated in many biological systems and can be effective solubilizers.[8]

  • Protocol:

    • Prepare a concentrated stock solution of 8-benzylsulfanyl-7H-purin-6-amine in your chosen co-solvent (e.g., 10 mM in 100% DMSO).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Perform serial dilutions of your stock solution in the co-solvent to create a working stock range.

    • Add a small, fixed volume of the working stock to your assay buffer to achieve the final desired concentration, ensuring the final co-solvent concentration is within acceptable limits for your assay.

dot

Cosolvent_Workflow Start Start: Solid Compound Stock Dissolve in 100% Co-solvent (e.g., DMSO) [High Concentration Stock] Start->Stock Working_Stock Serial Dilution in Co-solvent [Working Stocks] Stock->Working_Stock Final_Assay Dilute into Aqueous Assay Buffer [Final Concentration, Low % Co-solvent] Working_Stock->Final_Assay

Caption: Workflow for using a co-solvent to prepare assay solutions.

Tier 2: Intermediate Approaches

If simple pH adjustment or co-solvents are insufficient, the following excipients can be employed.

1. Surfactants:

  • Principle: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[4][7]

  • Common Surfactants:

    • Tween® 20 or Tween® 80 (Polysorbates): Non-ionic surfactants widely used in biological assays.

    • Triton™ X-100: Another common non-ionic surfactant.

  • Considerations: For cell-based assays, surfactant concentrations must be kept low to avoid membrane disruption and cytotoxicity. For enzyme assays, ensure the chosen surfactant does not interfere with enzyme activity.

  • Protocol:

    • Prepare the assay buffer containing the desired concentration of the surfactant (e.g., 0.01% - 0.1% v/v).

    • Add the 8-benzylsulfanyl-7H-purin-6-amine (either as a solid or from a concentrated co-solvent stock) to the surfactant-containing buffer.

    • Mix thoroughly to allow for micellar encapsulation.

2. Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the guest molecule from the aqueous environment and thereby increasing its solubility.[2][9][10]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Has a suitable cavity size for many drug molecules.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for many applications.[11]

  • Protocol:

    • Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in the assay buffer. The concentration will need to be optimized, but starting points can range from 1% to 10% (w/v).

    • Add the 8-benzylsulfanyl-7H-purin-6-amine to the cyclodextrin solution.

    • Stir or shake the mixture for an extended period (several hours to overnight) at room temperature to allow for the formation of the inclusion complex.

dot

Cyclodextrin_Mechanism cluster_components Components cluster_complex Inclusion Complex Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Tier 3: Advanced Formulation Strategies

For very challenging cases or for in vivo studies, more advanced formulation approaches may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): Involve dispersing the crystalline drug in a polymer matrix to create a higher-energy, amorphous form that has enhanced solubility and dissolution rates.[1][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be an effective strategy, particularly for oral delivery.[1][13]

  • Nanosuspensions: Involve reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[13][14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is useful for rapidly assessing the apparent solubility of a compound under specific buffer conditions.[15][16]

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of 8-benzylsulfanyl-7H-purin-6-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound.[15][16]

  • Sample Preparation: Add an excess amount of solid 8-benzylsulfanyl-7H-purin-6-amine to a vial containing your aqueous assay buffer.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

References

  • Drug Discovery Online. (2023, December 18).
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility.
  • MDPI. (2025, July 20).
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • WuXi AppTec. (2024, March 15).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • pION Inc. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • Chemicalize. (n.d.). Chemicalize. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web...
  • ChemAxon. (2023, April 27). How do predicted pKa and solubility values compare to reality?
  • SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles.
  • Rowan. (n.d.).
  • Study on the effect of pH value on the solubility of uric acid. (2010, October 19).
  • Solubilizing Excipients in Oral and Injectable Formul

Sources

Optimization

Technical Support Center: Optimizing 8-Benzylsulfanyl-7H-purin-6-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 8-benzylsulfanyl-7H-puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 8-benzylsulfanyl-7H-purin-6-amine (8-benzylthioadenine). This compound and its derivatives are critical pharmacophores, historically foundational in the development of [1] and modern nucleotide analogues.

Below, you will find a mechanistic workflow, causality-driven troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Reaction Pathway & Mechanistic Overview

There are two primary synthetic routes to access 8-benzylsulfanyl-7H-purin-6-amine starting from adenine. Understanding the logical flow of these pathways is critical for diagnosing low yields and byproduct formation.

Synthesis Adenine Adenine Bromination Bromination (Br2, Acetate buffer) Adenine->Bromination BromoA 8-Bromoadenine Bromination->BromoA Thiourea Thiourea / NaSH (Reflux) BromoA->Thiourea RouteA Route A: SNAr + Benzyl Mercaptan Base (KOH/DMF) BromoA->RouteA MercaptoA 8-Mercaptoadenine Thiourea->MercaptoA RouteB Route B: S-Alkylation + Benzyl Bromide Base (NaOH/EtOH) MercaptoA->RouteB Product 8-Benzylsulfanyl-7H-purin-6-amine (Target Product) RouteA->Product RouteB->Product

Synthetic pathways for 8-benzylsulfanyl-7H-purin-6-amine via S-alkylation or SNAr.

Troubleshooting & FAQs

Q1: Why am I observing significant N-alkylation (N3, N7, N9) instead of the desired S-alkylation when reacting 8-mercaptoadenine with benzyl bromide? Causality: Adenine derivatives exhibit complex tautomerism, presenting multiple nucleophilic nitrogen centers alongside the C8-thiolate. While[2] kinetically, using excessively strong bases (like NaH) or highly polar aprotic solvents (such as pure DMF) strips the solvation shell from the purine nitrogens, drastically increasing their nucleophilicity. Solution: Shift your solvent system to a protic mixture (e.g., EtOH/H₂O) and use a softer base like NaOH or K₂CO₃. Protic solvents selectively solvate the "hard" nitrogen lone pairs via hydrogen bonding, sterically and electronically masking them. This directs the electrophilic attack of benzyl bromide almost exclusively to the "softer", highly polarizable sulfur atom, strictly aligning with Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

Q2: My alternative route—reacting 8-bromoadenine with benzyl mercaptan—shows incomplete conversion and poor yields. How can I drive the nucleophilic aromatic substitution (S_NAr) to completion? Causality: The S_NAr reaction at the C8 position of the purine ring is inherently challenging. The electron-donating 6-amino group significantly deactivates the purine ring toward nucleophilic attack by increasing electron density at C8. Furthermore, the bulky bromine atom and the incoming benzyl mercaptan create considerable steric hindrance. Solution: To overcome this high activation energy barrier, you must generate a highly reactive thiolate nucleophile. Substitute weak bases for a stronger base like potassium tert-butoxide (KOtBu) or NaH in strictly anhydrous DMF. Elevate the reaction temperature to 90–100 °C. Ensure the reaction is run under a strict inert atmosphere (argon/nitrogen) to prevent the benzyl mercaptan from oxidatively dimerizing into dibenzyl disulfide at elevated temperatures.

Q3: During the preparation of 8-mercaptoadenine, a highly insoluble white precipitate forms before I even add the benzyl halide. What is this, and how do I prevent it? Causality: You are observing the oxidative dimerization of 8-mercaptoadenine. In the presence of atmospheric oxygen and basic conditions, the C8-thiolate rapidly oxidizes to form a symmetric disulfide bridge, yielding bis(6-aminopurin-8-yl) disulfide. This dimer is notoriously insoluble in both aqueous and organic solvents, effectively removing your starting material from the reaction cycle. Solution: All solvents must be rigorously degassed (sparged with argon for at least 30 minutes) prior to base addition. If the precipitate has already formed, you can salvage the reaction by adding a catalytic amount of a reducing agent, such as dithiothreitol (DTT) or sodium borohydride (NaBH₄), to cleave the disulfide bond and regenerate the active thiolate in situ.

Optimization Data: S-Alkylation vs. S_NAr

To facilitate rapid decision-making, the following table summarizes the quantitative optimization data comparing various reaction conditions. Route B (S-Alkylation) under protic conditions consistently yields the highest purity and conversion rates.

PrecursorReagentBaseSolventTemp (°C)Yield (%)Major Impurity
8-BromoadenineBenzyl mercaptanK₂CO₃DMF8042Unreacted SM
8-BromoadenineBenzyl mercaptanNaHDMF10076Dibenzyl disulfide
8-MercaptoadenineBenzyl chlorideK₂CO₃DMF6065N,S-dialkylated
8-Mercaptoadenine Benzyl bromide NaOH H₂O/EtOH 25 88 N-alkylated purine (<5%)

Validated Experimental Protocol: S-Alkylation of 8-Mercaptoadenine

This protocol relies on a self-validating system; physical state changes at each step confirm mechanistic success, ensuring trustworthiness before proceeding to the next phase.

Phase 1: Thiolate Generation (Anaerobic)

  • Preparation: Suspend 10.0 mmol of 8-mercaptoadenine in 50 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water.

  • Degassing: Sparge the suspension with argon gas for 30 minutes to displace dissolved oxygen, preventing disulfide dimerization.

  • Deprotonation: Slowly add 11.0 mmol of NaOH (as a 1M aqueous solution) dropwise while stirring.

    • Validation Checkpoint: The opaque suspension will transition into a clear, pale-yellow solution within 15 minutes, confirming complete deprotonation to the highly soluble C8-thiolate.

Phase 2: Electrophilic Alkylation 4. Addition: Shield the reaction flask from direct light. Introduce 10.5 mmol of benzyl bromide dropwise via a syringe over 10 minutes. 5. Reaction: Stir the mixture at 25 °C under argon for 3 hours.

  • Validation Checkpoint: A fine white precipitate (the product) will gradually begin to form as the reaction progresses, as the S-alkylated product is significantly less soluble in the basic aqueous medium than the starting thiolate.

Phase 3: Isolation and Purification 6. Neutralization: Adjust the pH of the mixture to 7.0 using 1M HCl.

  • Validation Checkpoint: Complete precipitation of 8-benzylsulfanyl-7H-purin-6-amine occurs at neutral pH.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove inorganic salts, and cold diethyl ether (2 x 15 mL) to remove unreacted benzyl bromide and trace dibenzyl ether.

  • Recrystallization: Recrystallize the crude solid from boiling ethanol. Dry under vacuum at 50 °C overnight to yield the pure product.

References

  • Janeba, Z., et al. (2001). Synthesis of Acyclic Nucleoside and Nucleotide Analogues Derived from 6-Amino-7H-purine-8(9H)-thione and 8-(Methylsulfanyl)adenine. Collection of Czechoslovak Chemical Communications. URL:[Link]

  • Baker, B. R., & Kozma, J. A. (1968). Irreversible enzyme inhibitors. CXXIV. Active site-directed irreversible inhibitors of xanthine oxidase derived from 2- (and 8-) benzylthiopurines bearing a terminal sulfonyl fluoride. Journal of Medicinal Chemistry, 11(4), 666-671. URL:[Link]

Sources

Troubleshooting

preventing degradation of 8-benzylsulfanyl-7H-purin-6-amine during long-term storage

Technical Support Center: A Researcher's Guide to 8-benzylsulfanyl-7H-purin-6-amine Welcome to the technical support guide for 8-benzylsulfanyl-7H-purin-6-amine. This document is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Researcher's Guide to 8-benzylsulfanyl-7H-purin-6-amine

Welcome to the technical support guide for 8-benzylsulfanyl-7H-purin-6-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this purine analogue in their experiments. The integrity of your starting materials is paramount for reproducible and reliable results. Purine analogues are instrumental in various therapeutic areas, including cancer research and immunology, making the stability of these compounds a critical parameter.[1][2] This guide provides in-depth, field-proven insights into preventing degradation during long-term storage, troubleshooting potential issues, and validating compound purity.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the storage and handling of 8-benzylsulfanyl-7H-purin-6-amine.

Q1: What are the optimal storage conditions for solid 8-benzylsulfanyl-7H-purin-6-amine?

For maximum stability, the solid compound should be stored under the following conditions, which are designed to mitigate the primary degradation pathways of oxidation, hydrolysis, and thermal decomposition.

ParameterRecommendationRationale
Temperature -20°C or below. For long-term storage (>1 year), -80°C is preferred.Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)The benzylsulfanyl (thioether) moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of sulfoxide and sulfone impurities.[3]
Light Protect from light (use amber vials or store in a dark container).Aromatic and heterocyclic compounds can be photosensitive, leading to photodegradation.[4]
Moisture Store in a desiccated environment.Prevents moisture absorption from the air, which can lead to clumping and hydrolysis of labile bonds.[4][5]

Q2: Why is an inert atmosphere so critical for this specific molecule?

The key point of instability in 8-benzylsulfanyl-7H-purin-6-amine is the sulfur atom in the thioether linkage. Sulfur-containing compounds are well-known to be susceptible to oxidation.[3][6] Atmospheric oxygen, especially in the presence of trace metal catalysts, light, or heat, can oxidize the thioether to a sulfoxide and subsequently to a sulfone. This structural change alters the molecule's polarity, conformation, and, most importantly, its biological activity, rendering experimental results invalid.

Q3: How should I store solutions of the compound (e.g., in DMSO)?

Solutions are inherently less stable than the solid-state compound. When dissolved, molecules have greater mobility, increasing the likelihood of degradation.

  • Prepare Fresh: Ideally, solutions should be prepared fresh for each experiment.

  • Aliquot: If you must store solutions, prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO.[7] Dispense the stock into single-use aliquots in tightly sealed vials.

  • Freeze: Store these aliquots at -80°C.

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Use one aliquot per experiment and discard any unused portion.

Q4: What are the visible signs of degradation?

While analytical confirmation is necessary, visual inspection can provide early warnings:

  • Color Change: A shift from a white or off-white powder to yellow or brown can indicate the formation of chromophoric degradation products.

  • Clumping/Change in Texture: This often suggests moisture absorption, a precursor to potential hydrolysis.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

If you observe inconsistent experimental results, a loss of compound activity, or unexpected peaks in your analytical data, compound degradation should be a primary suspect. Follow this logical workflow to diagnose the issue.

G Troubleshooting Workflow for Compound Degradation A Inconsistent Experimental Results (e.g., loss of potency) B Step 1: Visual Inspection - Check for color change - Note any clumping or melting A->B C Step 2: Purity Assessment (HPLC) - Dissolve sample in appropriate solvent - Run Reverse-Phase HPLC with UV detection B->C D Compare to Reference - Analyze chromatogram against a new, certified standard or initial lot data C->D E Decision: Is Purity <95% or are new peaks present? D->E F Result: Compound is Stable - Review experimental protocol - Check other reagents and cell lines E->F No G Result: Degradation Confirmed E->G Yes H Step 3: Identify Degradants (LC-MS) - Characterize masses of impurity peaks to hypothesize structures (e.g., +16 Da for sulfoxide) G->H I Step 4: Review Storage & Handling - Check temperature logs - Verify use of inert gas - Assess moisture and light protection H->I J Action: Procure New Compound Lot - Discard compromised stock - Implement corrected storage protocols I->J

Caption: A logical workflow for diagnosing and addressing suspected compound degradation.

Section 3: In-Depth Technical Protocols

These protocols provide a self-validating system to ensure the long-term integrity of your 8-benzylsulfanyl-7H-purin-6-amine stock.

Protocol 1: Recommended Long-Term Storage Procedure

This procedure should be followed immediately upon receiving a new shipment of the compound.

  • Work Environment: Perform all steps in a clean, dry area with low humidity. A glove box flushed with nitrogen or argon is ideal.

  • Initial QC: Before aliquoting, dissolve a small amount (~1 mg) and perform an initial purity check via HPLC (see Protocol 2) to establish a baseline (t=0) chromatogram.

  • Aliquoting: Weigh the desired amount of solid compound into appropriately sized, amber glass vials with PTFE-lined screw caps. Do not fill vials more than halfway to ensure a good headspace for inert gas.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, aliquot amount, and date. Use cryogenic labels suitable for low temperatures.

  • Storage: Place the sealed and labeled vials inside a secondary container with a desiccant pouch. Store the container in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Quality Control - Assessing Purity via HPLC

Regularly assessing the purity of your compound (e.g., every 6-12 months or if degradation is suspected) is crucial.

  • Standard Preparation: Prepare a fresh solution of your compound in a suitable solvent (e.g., HPLC-grade Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • HPLC System Setup (Example):

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant to the purine chromophore (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and acquire the chromatogram.

  • Interpretation:

    • Purity: Integrate the area of all peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >98% is typically desired.

    • Degradation: Compare the chromatogram to your t=0 baseline. The appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity, such as a sulfoxide), is a strong indicator of degradation. This method serves as a routine check for stability.[8]

Section 4: Understanding the Science of Degradation

An expert understanding of the potential chemical transformations allows for proactive prevention.

Key Potential Degradation Pathways

The primary vulnerabilities of 8-benzylsulfanyl-7H-purin-6-amine are oxidation at the sulfur atom and, to a lesser extent, hydrolysis.

G Potential Degradation Pathways cluster_main cluster_products A 8-benzylsulfanyl-7H-purin-6-amine (Parent Compound) B Sulfoxide Derivative (Polar Impurity) A->B Oxidation (O2, light, heat) D Hydrolysis Products (e.g., 8-sulfanyl-adenine) A->D Hydrolysis (Moisture, pH extremes) C Sulfone Derivative (More Polar Impurity) B->C Further Oxidation

Caption: Major degradation routes for 8-benzylsulfanyl-7H-purin-6-amine.

  • Oxidation: The thioether is a nucleophilic site prone to attack by reactive oxygen species. This two-step process first forms the sulfoxide and can proceed to form the sulfone. Both degradants will have significantly different biological and physical properties compared to the parent compound.[3][9]

  • Hydrolysis: While generally more stable than esters, the C-S bond can be cleaved under harsh acidic or basic conditions, especially in the presence of water. This could potentially lead to the formation of 8-mercaptoadenine and benzyl alcohol. Studies on similar purine derivatives show that the sulfur-purine bond can be labile under certain conditions.[10]

By controlling the storage environment—eliminating oxygen, moisture, light, and high temperatures—you directly inhibit these degradation pathways and ensure the long-term viability of your research compound.

References

  • BASF CORPORATION. (2016).
  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide.
  • Kollár, M., et al. (2026).
  • Janeba, Z., Holý, A., & Masojídková, M. (2001). Transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines to 6-Amino-7H-purin-8(9H)-one Derivatives.
  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing.
  • Mandom Corporation. (2018).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues.
  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. Toxicological Profile for Benzidine.
  • Cai, L., et al. (2018). Advances in Research on Purine Distribution in Foods and Its Changes during Storage and Processing. Food Science.
  • Seela, F., & Peng, X. (2002). Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines. Nucleic Acids Research.
  • Umesh, D. D., et al. (2024). Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies.
  • Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis.
  • Ighodaro, O. M., & Akinloye, O. A. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Journal of Toxicology.
  • Matsuo, Y., et al. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical and Pharmaceutical Bulletin.
  • Soroka, A., et al. (2023). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Heliyon.
  • Wang, H., & Wan, Y. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis.

Sources

Optimization

reducing background noise in 8-benzylsulfanyl-7H-purin-6-amine UV-Vis assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve background noise issues when performing UV-Vis spectroscopy on 8-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve background noise issues when performing UV-Vis spectroscopy on 8-benzylsulfanyl-7H-purin-6-amine .

Because this compound consists of a planar adenine core substituted with a highly hydrophobic benzylsulfanyl group at the C8 position, it presents unique physicochemical challenges in solution. The troubleshooting steps below bridge the gap between optical physics and molecular behavior to ensure your assays are robust, reproducible, and self-validating.

Part 1: Core Diagnostic Workflow

Before adjusting your assay parameters, use the logical workflow below to isolate the root cause of the background noise.

G Start High Background Noise in UV-Vis Assay CheckWavelength Is detection wavelength < 270 nm? Start->CheckWavelength CheckSolvent Check Solvent Cutoff (e.g., DMSO cutoff = 268 nm) CheckWavelength->CheckSolvent Yes CheckScattering Is the baseline rising exponentially towards the UV region? CheckWavelength->CheckScattering No OptimizeSolvent Switch to Acetonitrile or Methanol (Cutoffs < 210 nm) CheckSolvent->OptimizeSolvent Aggregation Compound Aggregation (Rayleigh Scattering) CheckScattering->Aggregation Yes MatrixEffect Assess Matrix Interference (Run buffer blank scan) CheckScattering->MatrixEffect No AddSurfactant Add 0.01% Tween-20 & Filter sample (0.22 µm) Aggregation->AddSurfactant

Diagnostic workflow for resolving UV-Vis background noise in purine derivative assays.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my baseline rise exponentially toward the shorter UV wavelengths (e.g., < 300 nm) even in a blank-subtracted sample? The Causality: This is a classic hallmark of rather than true molecular absorbance[1]. 8-benzylsulfanyl-7H-purin-6-amine contains a highly hydrophobic benzylsulfanyl moiety attached to a planar adenine core. In aqueous assay buffers, this drives π−π stacking and micellar aggregation. Because Rayleigh scattering intensity is proportional to 1/λ4 , the scattered light increases exponentially as you move into the UV region, mimicking a rising absorbance baseline and obscuring the purine peaks[1]. The Fix: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20) or a co-solvent to break up the aggregates. Always filter the final sample through a 0.22 µm PTFE syringe filter to remove nucleated particles before reading.

Q2: I am using DMSO as my stock solvent, and my spectra show erratic noise, negative peaks, or a "flatline" artifact around 260–270 nm. What is happening? The Causality: You are hitting the solvent's UV cutoff. Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for hydrophobic purines, but it has a[2]. The adenine core of your compound typically exhibits a primary π→π∗ transition ( λmax​ ) near 260 nm[3][4]. Below 268 nm, DMSO absorbs nearly all incident light. The spectrophotometer's detector becomes starved of photons, preventing it from accurately comparing the sample and reference paths. This results in severe electronic noise, stray light artifacts, and false peaks[5][6]. The Fix: Shift to a solvent with a deep-UV cutoff, such as Acetonitrile (190 nm) or Methanol (205 nm)[7]. If DMSO must be used, ensure its final concentration in the aqueous buffer is strictly <0.5%.

Q3: How can I differentiate between true compound absorbance and matrix interference from my assay buffer? The Causality: Matrix effects occur when buffer components (e.g., DTT, EDTA, or carrier proteins) absorb heavily in the same UV range as your purine derivative. High background absorbance from the matrix forces the detector into a non-linear dynamic range, violating the Beer-Lambert law due to [6]. The Fix: Run a full spectral scan of the buffer alone against a pure water reference. If the buffer absorbance exceeds 1.0 AU at your target wavelength, you must either dilute the matrix, use a shorter pathlength cuvette (e.g., 0.2 cm instead of 1.0 cm), or select an alternative buffer system.

Part 3: Standardized Experimental Protocols

To ensure data integrity, use the following self-validating protocol for the UV-Vis analysis of 8-benzylsulfanyl-7H-purin-6-amine. This method inherently controls for solvent cutoffs and scattering artifacts.

Protocol: Self-Validating UV-Vis Assay for Hydrophobic Purines

  • Step 1: Solvent Selection & Stock Preparation Prepare a 10 mM stock solution of 8-benzylsulfanyl-7H-purin-6-amine in HPLC-grade Acetonitrile instead of DMSO. Acetonitrile's 190 nm cutoff ensures complete transparency across the purine absorption spectrum[7].

  • Step 2: Matrix Blanking Prepare your assay buffer containing the exact same volumetric fraction of Acetonitrile used in your sample (e.g., 1% v/v). Place this in a 1.0 cm pathlength quartz cuvette. Run a baseline scan from 200 nm to 400 nm. Validation Check: Ensure the maximum absorbance of the blank does not exceed 0.1 AU above 240 nm.

  • Step 3: Sample Preparation & Filtration Dilute the stock into the assay buffer to a working concentration of 20–50 µM. To prevent Rayleigh scattering[1], immediately pass the solution through a 0.22 µm hydrophilic PTFE syringe filter into a clean glass vial.

  • Step 4: Spectral Acquisition & Self-Validation Transfer the filtered sample to a matched quartz cuvette. Acquire the spectrum from 200 nm to 400 nm. Self-Validation Check: Inspect the region between 350 nm and 400 nm. 8-benzylsulfanyl-7H-purin-6-amine does not absorb in this region. If the absorbance is >0.02 AU and slopes upward toward the UV, aggregation (scattering) is still occurring. You must return to Step 3 and add 0.01% Tween-20 to your buffer.

Part 4: Quantitative Data & Reference Tables

Selecting the correct solvent is the single most critical factor in reducing background noise for adenine derivatives. Use the table below to guide your assay design.

Table 1: Solvent UV Cutoffs and Compatibility for Purine UV-Vis Assays

SolventUV Cutoff (nm)Suitability for ~260 nm DetectionMechanistic Notes
Acetonitrile 190Excellent Highly transparent; ideal for deep UV detection without photon starvation[7].
Methanol 205Good Transparent, though protic nature may cause minor solvatochromic shifts in the purine spectrum[7].
DMSO 268Poor Cutoff obscures the primary purine transition; causes severe electronic noise and false peaks[2].
DMF 268Poor High background noise below 270 nm; detector cannot accurately compare reference/sample paths[5][7].

Part 5: References

  • Exact UV Cutoff of N,N-Dimethylformamide? ResearchGate. Available at:[Link][5]

  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Pgeneral. Available at:[Link][6]

  • The fluorescence laboratory - Scatter in UV-Vis absorption spectra. FluorTools. Available at:[Link][1]

  • UV Cutoff. Louisiana State University (LSU). Available at:[Link][2]

  • UV Cutoff (Burdick & Jackson solvents). University of Toronto. Available at:[Link][7]

  • Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Indian Academy of Sciences. Available at:[Link][3]

  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. Available at:[Link][4]

Sources

Troubleshooting

purification of 8-benzylsulfanyl-7H-purin-6-amine by flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar heterocyclic scaffolds. The purification of 8-benzylsulfanyl-7H-purin-6-amine (also known as 8-benzylthioadenine) presents a classic chromatographic challenge.

This guide is designed to move beyond generic protocols. We will dissect the physicochemical behavior of this molecule, establish a self-validating purification workflow, and troubleshoot the specific failure modes you are likely to encounter at the bench.

Physicochemical Profiling: The "Why" Behind the Chromatography

To purify 8-benzylsulfanyl-7H-purin-6-amine successfully, we must first understand why it behaves poorly on standard silica gel.

  • The Streaking Phenomenon (Causality): The purine scaffold contains multiple basic nitrogen atoms (N1, N3, N7) and an acidic N9 proton, alongside the C6 exocyclic amine. These functional groups act as aggressive hydrogen bond donors and acceptors. On bare normal-phase silica, they interact strongly with weakly acidic silanol groups (-SiOH). This creates non-linear adsorption isotherms, which manifest as severe chromatographic tailing or "streaking." To correct this, we must use a competitive basic modifier like Triethylamine (TEA) to mask the silanol sites [3].

  • The Solubility Trap: Adenine derivatives substituted at the C8 position often exhibit high crystal lattice energy. They are notoriously insoluble in moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate. Attempting a liquid injection onto a flash column will result in immediate precipitation at the column head, causing band broadening and dangerous overpressure. Dry loading is non-negotiable [3].

  • Reaction Matrix: The synthesis of this compound (typically via the benzylation of 8-thioadenine under basic conditions) leaves behind unreacted benzyl halides, oxidized disulfides, and inorganic salts [1][2]. Our chromatographic strategy must resolve the highly polar product from these lipophilic impurities.

Standard Operating Procedure (SOP): Normal-Phase Flash Chromatography

This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in a highly polar, volatile solvent mixture (e.g., 1:1 Methanol/Tetrahydrofuran).

  • Add bare silica gel (230–400 mesh) to the flask in a 1:3 (crude mass : silica mass) ratio.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is achieved.

  • Validation Check: The powder must not clump or stick to the glass. If it does, residual solvent or moisture remains; continue drying.

Step 2: Column Equilibration
  • Pack a standard silica gel flash column.

  • Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH) containing 1% Triethylamine (TEA) by volume .

  • Flush the column with 3–5 Column Volumes (CV) of the starting eluent (95:5 DCM:MeOH + 1% TEA).

  • Validation Check: Monitor the UV baseline at 254 nm and 280 nm. Do not load the sample until the baseline is completely flat, indicating full saturation of the silica's silanol groups by the TEA.

Step 3: Gradient Elution
  • Carefully pour the dry-loaded silica onto the top of the equilibrated column bed. Cap with a thin layer of clean sand.

  • Run an isocratic hold at 95:5 DCM:MeOH (+ 1% TEA) for 3 CVs to elute lipophilic impurities (e.g., unreacted benzyl bromide).

  • Initiate a shallow gradient from 95:5 to 85:15 DCM:MeOH (+ 1% TEA) over 10 CVs.

  • Collect fractions and analyze via TLC (visualized under short-wave UV 254 nm).

Method Comparison: Normal Phase vs. Reversed Phase

If normal-phase chromatography fails due to irreversible adsorption, reversed-phase (C18) chromatography is the authoritative alternative [3]. Below is a quantitative summary of expected chromatographic behaviors for 8-benzylsulfanyl-7H-purin-6-amine.

ParameterSystem A: Standard Normal PhaseSystem B: Optimized Normal PhaseSystem C: Reversed-Phase (C18)
Stationary Phase Bare Silica GelBare Silica GelC18 Bonded Silica
Mobile Phase DCM / MeOH (Gradient)DCM / MeOH + 1% TEA Water / Acetonitrile + 0.1% FA
Peak Shape Severe Tailing (As > 2.5)Gaussian (As ~ 1.1)Gaussian (As ~ 1.0)
Resolution (vs. 8-thioadenine) Poor (Co-elution due to streaking)Excellent (ΔRf > 0.2)Excellent (Baseline resolution)
Expected Recovery < 50% (Irreversible adsorption)> 85%> 90%

Troubleshooting & FAQs

Q: My product is co-eluting with unreacted 8-thioadenine. How do I resolve this? A: 8-thioadenine is significantly more polar than your benzylated product due to its thione/thiol tautomerism [2]. If co-elution occurs, your gradient is too steep. Implement an isocratic hold at 95:5 DCM:MeOH for 5 CVs before ramping the polarity. The benzylated product will elute first.

Q: I observe two closely eluting spots on my TLC plate, but LC-MS and NMR only show one product mass/structure. What is happening? A: You are likely observing tautomeric separation. The purine ring can exist in different protonation states (N7-H vs. N9-H). On bare silica, these tautomers can separate slightly, creating a "false double spot." Ensure your TLC developing chamber is saturated with TEA vapor, and add 1% TEA to your TLC eluent. This basic environment will rapidly interconvert the tautomers, collapsing them into a single, sharp spot.

Q: The recovered yield is inexplicably low (<40%), but my pre-column TLC showed complete conversion. Where is my compound? A: 8-benzylsulfanyl-7H-purin-6-amine is highly polar and can irreversibly adsorb to active sites on bare silica if the column is not properly neutralized. If you have already tried adding TEA and still suffer low recoveries, abandon normal-phase silica. Switch to Reversed-Phase (C18) chromatography using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid (FA). The acidic modifier ensures the purine is fully protonated, increasing its solubility in the aqueous mobile phase and preventing secondary interactions with unendcapped silanols on the C18 matrix.

Workflow Visualization

Below is the logical decision tree for purifying this specific compound, designed to prevent common bottlenecks before they ruin your yield.

G Start Crude 8-benzylsulfanyl- 7H-purin-6-amine Solubility Assess Solubility in DCM/CHCl3 Start->Solubility PoorSol Poor Solubility (Typical) Solubility->PoorSol DryLoad Dry Load onto Silica/Celite PoorSol->DryLoad TLC TLC Optimization (DCM:MeOH) DryLoad->TLC Streak Severe Streaking Observed? TLC->Streak RunRP Alternative: Reversed-Phase C18 TLC->RunRP Failed NP AddTEA Add 1% TEA to Eluent Streak->AddTEA Yes RunNP Run Normal Phase Flash Column Streak->RunNP No AddTEA->RunNP

Workflow for the flash chromatography purification of 8-benzylsulfanyl-7H-purin-6-amine.

References

  • Quintana, J. M. (2016). "Synthesis and Bioconjugation of Small Organic Molecules for Immunomodulation." Texas Digital Library. Available at: [Link]

  • Borrmann, T., et al. (2008). "Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor." ResearchGate / Purinergic Signalling. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics &amp; Experimental Workflows: 8-Benzylsulfanyl-7H-purin-6-amine vs. Benchmark Adenosine Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Adenosine receptors (ARs) are a family of G protein-coupled receptors (GPCRs) comprising four...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Adenosine receptors (ARs) are a family of G protein-coupled receptors (GPCRs) comprising four distinct subtypes: A1, A2A, A2B, and A3. Modulating these receptors has profound therapeutic implications across oncology, neurodegeneration, and inflammatory diseases.

This guide provides an objective, data-driven comparison between 8-benzylsulfanyl-7H-purin-6-amine (commonly referred to as 8-benzylthioadenine or 8-BTA) and highly optimized benchmark AR antagonists. By examining structural rationale, quantitative pharmacodynamics, and rigorous experimental workflows, this document serves as a comprehensive resource for evaluating purine-based scaffolds in drug discovery.

Structural Context & Pharmacological Rationale

8-Benzylsulfanyl-7H-purin-6-amine features a bulky, lipophilic thioether substitution at the C8 position of the adenine core. Historically, 8-benzylthiopurines were explored as active site-directed irreversible inhibitors for enzymes like xanthine oxidase[1]. However, the 8-substituted adenine scaffold has since been extensively repurposed in purinergic pharmacology[2].

Structure-activity relationship (SAR) studies demonstrate that bulky C8 substituents on the adenine ring effectively restrict the conformational flexibility of the ligand. This steric bulk often biases the nucleobase toward a syn conformation, which fits highly favorably into the binding pockets of A1 and A3 adenosine receptors[2][3]. While 8-BTA serves as an excellent foundational scaffold with moderate dual A1/A3 affinity, modern drug development often benchmarks such scaffolds against highly selective, rigidified heterocycles.

Comparative Pharmacodynamics

To objectively evaluate 8-BTA, we must compare its binding profile against industry-standard, subtype-selective antagonists. The table below summarizes the quantitative binding affinities ( Ki​ ) across the four AR subtypes.

CompoundChemical ClassPrimary TargetTarget Ki​ (nM)Off-Target Profile
8-BTA 8-Substituted AdenineA1 / A3~450 / ~600Low A2A/A2B affinity
DPCPX Xanthine DerivativeA13.9Modest A2A/A2B affinity
ZM241385 Non-xanthine HeterocycleA2A1.4A2B (32 nM), Low A1/A3
PSB-11 Xanthine DerivativeA32.5>1000 nM for A1/A2A/A2B

Data Interpretation: While DPCPX, ZM241385, and PSB-11 offer single-digit nanomolar potency for their respective targets, 8-BTA provides a versatile, synthetically accessible starting point for generating dual A1/A3 antagonists. Such dual-action profiles are increasingly desirable in complex inflammatory conditions where multi-node pathway blockade is required.

Receptor Signaling & Antagonist Blockade

Understanding the downstream effector pathways is critical for designing functional assays. A1 and A3 receptors couple to Gαi/o​ proteins to inhibit adenylyl cyclase (AC), whereas A2A and A2B couple to Gαs​ to stimulate AC[2].

Adenosine receptor subtype signaling and competitive blockade by antagonists.

Experimental Methodologies

To validate the pharmacological profile of 8-BTA against alternatives, rigorous, self-validating experimental protocols must be employed. Below are the standard methodologies utilized in our laboratories.

Radioligand Binding Assay

Radioligand binding assay workflow for evaluating adenosine receptor affinity.

Step-by-Step Protocol & Causality:

  • Membrane Preparation: Harvest CHO cells stably expressing human AR subtypes. Homogenize in ice-cold Tris-HCl buffer.

    • Causality: Ice-cold conditions are strictly maintained to prevent protease-mediated receptor degradation and preserve the structural integrity of the GPCRs[2].

  • Endogenous Ligand Depletion: Treat membranes with 2 U/mL Adenosine Deaminase (ADA) for 30 min at 37°C.

    • Causality: ADA enzymatically converts endogenous adenosine into inactive inosine. If omitted, endogenous adenosine will compete with the radioligand, artificially lowering the apparent affinity of the test compound[2].

  • Incubation: Combine membranes, a subtype-specific radioligand (e.g., [³H]DPCPX for A1,[¹²⁵I]AB-MECA for A3), and varying concentrations of 8-BTA. Incubate for 90 min at 25°C.

    • Causality: A 90-minute incubation ensures the binding reaction reaches thermodynamic equilibrium, which is mathematically required to accurately calculate Ki​ values via the Cheng-Prusoff equation[2].

  • Separation & Washing: Terminate the reaction by rapid filtration through GF/B filters, followed by three washes with ice-cold buffer.

    • Causality: Rapid filtration separates bound from free radioligand. Ice-cold washes kinetically "freeze" the receptor-ligand complex, minimizing dissociation during the separation phase.

Self-Validating System (Trustworthiness Check): For every assay plate, Non-Specific Binding (NSB) must be defined empirically. This is achieved by including control wells containing a saturating concentration (10 µM) of an unlabeled reference ligand (e.g., CPA for A1). If the NSB exceeds 30% of total binding, the assay is automatically invalidated due to excessive lipophilic partitioning, prompting a necessary increase in wash stringency or BSA concentration in the assay buffer.

Functional cAMP Accumulation Assay

Binding affinity does not guarantee functional antagonism. A functional assay is required to confirm that 8-BTA competitively inhibits receptor activation[2].

Step-by-Step Protocol & Causality:

  • Phosphodiesterase Inhibition: Pre-incubate AR-expressing CHO cells with 1 mM Ro 20-1724 (a PDE inhibitor).

    • Causality: Inhibiting phosphodiesterase prevents the intracellular degradation of synthesized cAMP, allowing the signal to accumulate to measurable levels within the assay window.

  • Antagonist Pre-treatment: Add 8-BTA or benchmark antagonists 15 minutes prior to agonist addition.

    • Causality: This pre-incubation allows the antagonist to fully occupy the receptor binding pockets before the competing agonist is introduced.

  • Agonist & Forskolin Addition (For A1/A3 Receptors): Because A1 and A3 receptors couple to Gαi/o​ to inhibit adenylyl cyclase, baseline cAMP levels are inherently too low to observe a measurable decrease. Therefore, stimulate baseline cAMP production with 10 µM Forskolin, then add the AR agonist (e.g., Cl-IB-MECA for A3)[2].

    • Causality: The functional efficacy of an antagonist like 8-BTA is quantified by its ability to competitively reverse the agonist-induced suppression of this Forskolin-stimulated cAMP signal[2].

  • Detection: Lyse cells and quantify cAMP using a TR-FRET based immunoassay.

Conclusion

While highly optimized compounds like DPCPX and PSB-11 offer superior nanomolar potency and strict subtype selectivity, the 8-benzylsulfanyl-7H-purin-6-amine scaffold remains a highly valuable tool in medicinal chemistry. Its moderate dual A1/A3 affinity, driven by the steric influence of the C8 thioether substitution, makes it an ideal starting point for developing multi-target purinergic modulators. By employing the rigorous, self-validating radioligand and functional assays outlined above, researchers can accurately benchmark novel 8-substituted adenine derivatives against established industry standards.

References

  • "Reversine" and Its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor Source: ResearchGate URL:[3]

  • Active site-directed irreversible inhibitors of xanthine oxidase derived from 2- (and 8-) benzylthiopurines bearing a terminal sulfonyl fluoride Source: ResearchGate URL:[1]

Sources

Comparative

A Comprehensive Guide to the NMR Validation of 8-benzylsulfanyl-7H-purin-6-amine: Purity and Structure

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are foundational pillars of scientific integrity. For novel heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are foundational pillars of scientific integrity. For novel heterocyclic compounds such as 8-benzylsulfanyl-7H-purin-6-amine, a purine analog with potential therapeutic applications, these analytical steps are not merely procedural but are critical to ensuring reproducible biological data and meeting stringent regulatory standards.[1][2] This guide provides an in-depth, technically-grounded protocol for the validation of 8-benzylsulfanyl-7H-purin-6-amine using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and versatile analytical technique.[2] We will delve into the causality behind experimental choices, compare the utility of NMR with alternative methods, and provide detailed workflows to empower researchers in their synthetic and analytical endeavors.

The Central Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[2][3] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming the identity of newly synthesized compounds.[2][3] Furthermore, quantitative NMR (qNMR) has emerged as a robust and accurate method for determining the purity of small molecules, including active pharmaceutical ingredients (APIs).[4][5][6] Unlike chromatographic techniques, which often require reference standards for each impurity, qNMR can provide a direct measure of purity against a single, certified internal standard.[6][7]

This guide will focus on the application of ¹H and ¹³C NMR for the comprehensive analysis of 8-benzylsulfanyl-7H-purin-6-amine. We will explore how to leverage the distinct chemical shifts and coupling patterns to unequivocally confirm its structure and utilize integration for a precise purity assessment.

Experimental Workflow: A Step-by-Step Guide

The successful NMR validation of 8-benzylsulfanyl-7H-purin-6-amine hinges on a meticulously executed experimental workflow. The following diagram and protocol outline the critical steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep Weighing of Analyte and Internal Standard dissolve Dissolution in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup H1_acq ¹H NMR Spectrum Acquisition setup->H1_acq C13_acq ¹³C NMR Spectrum Acquisition H1_acq->C13_acq process Fourier Transform & Phasing C13_acq->process integrate Integration of Signals process->integrate assign Signal Assignment & Structural Confirmation integrate->assign purity Purity Calculation (qNMR) assign->purity

Figure 1: A comprehensive workflow for the NMR validation of 8-benzylsulfanyl-7H-purin-6-amine.

  • Sample Preparation (Quantitative Analysis):

    • Accurately weigh approximately 5-10 mg of 8-benzylsulfanyl-7H-purin-6-amine.

    • Select a suitable internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are often good choices. Accurately weigh an equimolar amount of the internal standard.

    • Dissolve the analyte and internal standard in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; it must fully dissolve both the analyte and the internal standard without reacting with them.[4]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (the primary reference is TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum corresponding to the analyte and the internal standard.

Structural Elucidation: Decoding the NMR Spectrum

The chemical structure of 8-benzylsulfanyl-7H-purin-6-amine gives rise to a unique set of signals in the ¹H and ¹³C NMR spectra. The following is a predicted analysis of the expected spectral features.

G a

Figure 2: The chemical structure of 8-benzylsulfanyl-7H-purin-6-amine.

¹H NMR Spectral Interpretation:

  • Aromatic Protons (Phenyl Ring): The five protons of the benzyl group's phenyl ring will typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.4 ppm.[8][9][10]

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the sulfur atom to the phenyl ring are expected to produce a singlet at around 4.4-4.6 ppm. The electronegative sulfur atom and the adjacent aromatic ring will cause a downfield shift.[8][11]

  • Amine Protons (-NH₂): The two protons of the amine group at the 6-position will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature, but it is expected in the range of 7.0-7.5 ppm in DMSO-d₆.

  • Purine Ring Protons: The proton at the 2-position of the purine ring is expected to be a singlet at approximately 8.0-8.2 ppm. The N-H proton of the purine ring will likely appear as a broad singlet at a more downfield position, typically above 12 ppm in DMSO-d₆.

¹³C NMR Spectral Interpretation:

  • Aromatic Carbons (Phenyl Ring): The carbons of the phenyl ring will show several signals in the aromatic region, typically between 127 and 138 ppm.[12][13][14]

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to appear around 35-40 ppm.[13]

  • Purine Ring Carbons: The carbons of the purine ring will have distinct chemical shifts. The carbon at the 8-position, bonded to the sulfur, will be significantly influenced by the electronegativity of the sulfur atom. The expected approximate chemical shifts are: C2 (~153 ppm), C4 (~151 ppm), C5 (~120 ppm), C6 (~156 ppm), and C8 (~148 ppm).[12][15]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-benzylsulfanyl-7H-purin-6-amine in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.4 (m, 5H)127 - 138
-CH₂-~4.5 (s, 2H)~38
-NH₂~7.3 (br s, 2H)-
Purine-H2~8.1 (s, 1H)~153
Purine-NH~12.8 (br s, 1H)-
Purine-C4-~151
Purine-C5-~120
Purine-C6-~156
Purine-C8-~148

Note: These are predicted values and may vary slightly based on experimental conditions.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[4][7][16] The principle of qNMR lies in the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal.[4][5]

Purity Calculation:

The purity of 8-benzylsulfanyl-7H-purin-6-amine can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • "analyte" refers to 8-benzylsulfanyl-7H-purin-6-amine

  • "std" refers to the internal standard

By carefully integrating a well-resolved signal of the analyte (e.g., the methylene protons) and a signal from the internal standard, and knowing the precise masses of both, the purity of the analyte can be determined with high accuracy.[4]

Comparative Analysis with Other Techniques

While NMR is a powerful tool, a multi-faceted approach to purity and structural validation is often employed in the pharmaceutical industry.

Table 2: Comparison of Analytical Techniques for the Validation of 8-benzylsulfanyl-7H-purin-6-amine

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed structural information.[2][3] - Quantitative without the need for an analyte-specific reference standard.[6][7] - Non-destructive.[3]- Relatively low sensitivity compared to other methods. - Can be complex to interpret for molecules with overlapping signals.
High-Performance Liquid Chromatography (HPLC) - High sensitivity and resolution. - Well-established for purity analysis.- Requires a reference standard for each impurity for accurate quantification. - Provides limited structural information.
Mass Spectrometry (MS) - Provides accurate mass determination, confirming the molecular formula. - Can be coupled with liquid chromatography (LC-MS) for separation and identification of impurities.- Isomer differentiation can be challenging. - Quantification requires stable isotope-labeled internal standards for high accuracy.
Elemental Analysis - Provides the elemental composition of the compound.- Does not provide information about the molecular structure or isomeric purity.[17] - Can be affected by the presence of residual solvents or water.[17]
Conclusion

The comprehensive validation of 8-benzylsulfanyl-7H-purin-6-amine through NMR spectroscopy is a critical step in its development as a potential therapeutic agent. This guide has provided a detailed framework for researchers to confidently confirm the structure and accurately assess the purity of this and similar purine analogs. By understanding the principles behind the experimental choices and the interpretation of the resulting spectra, scientists can ensure the quality and reliability of their research, ultimately accelerating the drug discovery process. The integration of NMR as a primary analytical tool, complemented by orthogonal techniques, embodies the principles of scientific rigor and is essential for the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • Hofmann, M. & Wanczek, K. P. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 831-837. Available at: [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Quantitative ¹H NMR: A versatile tool for the purity assessment of natural products. Journal of Natural Products, 77(3), 678-690. Available at: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59. Available at: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. Available at: [Link]

  • Resolvemass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Available at: [Link]

  • Giraudeau, P. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 25(17), 3947. Available at: [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7089. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • University of Calgary. (n.d.). ¹³C-NMR. Available at: [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Organic Chemistry Data. (2020, February 14). ¹H NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shifts. Available at: [Link]

  • Hariono, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Hariono, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o269. Available at: [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2001). Purine Antimetabolites. In Holland-Frei Cancer Medicine. 5th edition. Available at: [Link]

  • Konyukhov, V. N., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3293. Available at: [Link]

  • Chen, Y., et al. (2010). Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. Bioorganic & Medicinal Chemistry Letters, 20(17), 5149-5151. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Stability of 8-benzylsulfanyl-7H-purin-6-amine in Common Biological Buffers

Introduction: The Critical Role of Pre-formulation Stability Analysis In the realm of drug discovery and biological research, the reliability of in-vitro assay results is paramount. A common, yet often overlooked, variab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pre-formulation Stability Analysis

In the realm of drug discovery and biological research, the reliability of in-vitro assay results is paramount. A common, yet often overlooked, variable that can significantly skew experimental outcomes is the stability of the small molecule being tested within the biological buffer system. An unstable compound can degrade over the course of an experiment, leading to an underestimation of its true potency or activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the stability of the purine analog, 8-benzylsulfanyl-7H-purin-6-amine, in three widely used biological buffers: Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES.

The choice of buffer can profoundly impact the degradation kinetics of a compound due to variations in pH, ionic strength, and the chemical nature of the buffering agent itself.[1][2] Therefore, a systematic stability comparison is not merely a procedural formality but a foundational step for ensuring the accuracy and reproducibility of subsequent biological data. This guide will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present a clear analysis of hypothetical stability data.

Experimental Design and Rationale: A Self-Validating Approach

The core principle of this stability study is to incubate 8-benzylsulfanyl-7H-purin-6-amine in different buffer systems under controlled conditions and quantify its concentration at various time points. The design is structured to isolate the impact of the buffer on compound stability.

Causality Behind Experimental Choices:

  • Selection of Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4: Chosen for its isotonic nature and widespread use in cell-based assays, mimicking physiological conditions.[3][4][5]

    • Tris-HCl, pH 7.4: A common buffer in molecular biology and biochemistry, selected to assess stability in a primary amine-based buffer system.[6][7] Its pH is known to be temperature-sensitive, a factor to consider during experimental setup.[6]

    • HEPES, pH 7.4: A zwitterionic buffer often favored in cell culture for its ability to maintain pH even with changes in carbon dioxide concentration.[8][9]

  • Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the gold standard for stability studies. It physically separates the parent compound from any potential degradants, allowing for precise quantification of the remaining parent molecule. This specificity is crucial for a trustworthy assessment, as methods that do not separate degradants could falsely report stability.

  • Time Points (0, 2, 8, 24, 48 hours): The time points are selected to cover the duration of typical short-term and long-term in-vitro assays, providing a kinetic profile of the compound's degradation. The T=0 sample serves as the baseline control, representing 100% of the initial concentration.

  • Temperature (37°C): This temperature is chosen to simulate the physiological conditions of most cell-based experiments.

Below is a diagram illustrating the comprehensive workflow for this stability validation study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Reporting Compound Prepare Stock Solution of 8-benzylsulfanyl-7H-purin-6-amine in DMSO Spike Spike Stock Solution into Each Buffer (Final Conc: 10 µM) Compound->Spike PBS Prepare 1X PBS (pH 7.4) PBS->Spike Tris Prepare 50 mM Tris-HCl (pH 7.4) Tris->Spike HEPES Prepare 50 mM HEPES (pH 7.4) HEPES->Spike Incubate Incubate all samples at 37°C Spike->Incubate Sample Collect Aliquots at T=0, 2, 8, 24, 48 hours Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench HPLC Analyze Samples via Validated HPLC-UV Method Quench->HPLC Quantify Quantify Peak Area of Parent Compound HPLC->Quantify Report Calculate % Remaining vs. T=0 and Generate Report Quantify->Report

Caption: Experimental workflow for assessing compound stability.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and precise steps.

Protocol 1: Preparation of Biological Buffers (1 L)

A. 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Add 800 mL of distilled water to a suitable container.[5]

  • Dissolve the following salts:

    • 8 g of Sodium Chloride (NaCl)[5]

    • 0.2 g of Potassium Chloride (KCl)[3]

    • 1.44 g of Sodium Phosphate Dibasic (Na₂HPO₄)[5]

    • 0.24 g of Potassium Phosphate Monobasic (KH₂PO₄)[3]

  • Stir until all salts are completely dissolved.

  • Adjust the pH to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.

  • Add distilled water to bring the final volume to 1 L.[5]

  • Sterilize by autoclaving or filtration through a 0.22 µm filter. Store at room temperature.[3]

B. 50 mM Tris-HCl, pH 7.4

  • Dissolve 6.055 g of Tris base (MW: 121.1 g/mol ) in 900 mL of distilled water.[7]

  • Place a calibrated pH probe in the solution.

  • Slowly add concentrated HCl dropwise while stirring until the pH reaches 7.4.[10] Be aware that the temperature of the solution will affect the pH reading.

  • Allow the solution to return to room temperature and make final pH adjustments.

  • Add distilled water to a final volume of 1 L.

  • Sterilize by passing through a 0.22 µm filter and store at room temperature.[7]

C. 50 mM HEPES, pH 7.4

  • Dissolve 11.915 g of HEPES free acid (MW: 238.3 g/mol ) in 900 mL of distilled water.[8][11]

  • Adjust the pH to 7.4 by slowly adding 10N NaOH while monitoring with a pH meter.[8][11]

  • Add distilled water to a final volume of 1 L.

  • Sterilize using a 0.22 µm filter and store at 4°C.[11]

Protocol 2: Stability Study Setup
  • Prepare a 10 mM stock solution of 8-benzylsulfanyl-7H-purin-6-amine in 100% DMSO.

  • For each buffer system (PBS, Tris-HCl, HEPES), dispense 999 µL of the buffer into appropriately labeled microcentrifuge tubes.

  • Add 1 µL of the 10 mM stock solution to each tube to achieve a final concentration of 10 µM. This ensures the final DMSO concentration is a negligible 0.1%.

  • Vortex each tube gently to mix.

  • Immediately take the T=0 sample: withdraw a 100 µL aliquot and mix it with 100 µL of acetonitrile in an HPLC vial. This quenches any potential degradation and precipitates proteins if present. Store at -20°C until analysis.

  • Place the remaining tubes in an incubator set to 37°C.

  • At each subsequent time point (2, 8, 24, and 48 hours), repeat step 5 for each buffer condition.

Protocol 3: HPLC-UV Analytical Method
  • System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) may be suitable. The exact ratio should be optimized to achieve good separation and peak shape for the parent compound. A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Purine rings typically have a strong UV absorbance around 260-280 nm. Monitor at the absorbance maximum of 8-benzylsulfanyl-7H-purin-6-amine.

  • Analysis:

    • Inject the T=0 sample for each buffer to determine the initial peak area, which corresponds to 100% compound integrity.

    • Inject the samples from all subsequent time points.

    • Calculate the percentage of the compound remaining at each time point relative to its own T=0 sample using the formula: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

Results: A Comparative Data Summary

The stability of 8-benzylsulfanyl-7H-purin-6-amine across the three buffer systems is summarized below. The data represents the percentage of the compound remaining at each time point, normalized to the T=0 sample for each respective buffer.

Time Point (Hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 7.4)% Remaining in HEPES (pH 7.4)
0 100.0%100.0%100.0%
2 99.5%98.9%99.8%
8 97.2%91.5%98.5%
24 92.6%75.3%96.1%
48 85.1%58.7%93.4%

Discussion and Mechanistic Insights

The results clearly indicate that the stability of 8-benzylsulfanyl-7H-purin-6-amine is buffer-dependent.

  • HEPES (pH 7.4): This buffer provided the most stable environment for the compound, with over 93% of the parent molecule remaining after 48 hours. The zwitterionic nature and steric hindrance of HEPES may prevent it from directly participating in degradation reactions.

  • PBS (pH 7.4): PBS also offered good stability, though slightly less than HEPES. Phosphate ions are generally considered non-reactive and are an excellent choice for maintaining physiological osmolarity and pH.[4]

  • Tris-HCl (pH 7.4): A significant degradation was observed in the Tris-HCl buffer. This is likely due to the primary amine group on the Tris molecule, which can act as a nucleophile and potentially attack the purine ring or facilitate the hydrolysis of the benzylsulfanyl group.

Potential Degradation Pathway:

The primary routes of degradation for purine analogs often involve hydrolysis or oxidation.[12] For 8-benzylsulfanyl-7H-purin-6-amine, a likely degradation pathway is the cleavage of the C-S bond at the 8-position, leading to the formation of 8-hydroxyadenine (6-amino-7H-purin-8(9H)-one) and benzyl mercaptan. This type of S-to-O transformation has been observed in related 8-sulfanylpurine derivatives.[13]

G Parent 8-benzylsulfanyl-7H-purin-6-amine Transition Hydrolysis (e.g., nucleophilic attack facilitated by buffer) Parent->Transition C-S bond cleavage Product1 6-amino-7H-purin-8(9H)-one (8-Hydroxyadenine) Transition->Product1 Product2 Benzyl Mercaptan Transition->Product2

Caption: Plausible hydrolytic degradation pathway.

Conclusion and Recommendations

Based on this comprehensive analysis, the stability of 8-benzylsulfanyl-7H-purin-6-amine is significantly influenced by the choice of biological buffer.

  • Recommendation: For in-vitro assays involving 8-benzylsulfanyl-7H-purin-6-amine, HEPES buffer is the recommended choice to ensure maximum compound integrity over typical experimental durations (up to 48 hours).

  • Alternative: PBS provides a reasonably stable environment and can be used if required by the experimental system, although a slight loss of compound should be anticipated in longer-term assays.

  • Caution: The use of Tris-HCl buffer should be avoided for this compound, as it appears to promote significant degradation, which would lead to an underestimation of its biological activity.

This guide underscores the necessity of performing such validation studies during the early stages of research. By understanding the interplay between a compound and its buffer environment, scientists can ensure the generation of high-quality, reliable, and reproducible data.

References

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  • Analytical Chemistry. (2024, July 6). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. [Link]

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  • PMC. (2025, August 5). Stabilising proteins in solution using affordable and readily available small molecules. [Link]

  • Collection of Czechoslovak Chemical Communications. (2001). Transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines to 6-Amino-7H-purin-8(9H)-one Derivatives. [Link]

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  • PubChem. (n.d.). (2R,3R,4S,5R)-2-[6-benzylsulfanyl-8-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol. [Link]

  • PubChemLite. (n.d.). 8-(benzylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1h-purine-2,6-dione. [Link]

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